15-Keto-PGE2
Description
15-keto-prostaglandin E2 has been reported in Gracilariopsis longissima and Gracilaria gracilis with data available.
metabolite of PGE2; RN given refers to (5Z,11alpha,13E)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317991 | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26441-05-4 | |
| Record name | 15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-KETOPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Anti-Inflammatory Properties of 15-Keto-PGE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-prostaglandin E2 (15-keto-PGE2) is a metabolite of prostaglandin (B15479496) E2 (PGE2), a well-known mediator of inflammation. While PGE2 is traditionally associated with pro-inflammatory responses, its metabolite, this compound, has emerged as a significant endogenous anti-inflammatory agent. This technical guide provides an in-depth overview of the discovery and characterization of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of inflammation.
Core Mechanisms of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The three principal mechanisms discovered to date are the inhibition of the NF-κB signaling pathway, the activation of the Nrf2-mediated antioxidant response, and the activation of the peroxisome proliferator-activated receptor-γ (PPARγ).
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit the activation of the NF-κB pathway in macrophages.[1] This inhibition occurs through the direct covalent modification of the NF-κB subunits p65 and p50.[1] This modification prevents their translocation to the nucleus, thereby blocking the transcription of target pro-inflammatory genes.[2]
Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the Nrf2 pathway, leading to an enhanced antioxidant response.[3][4] This activation is thought to occur through the modification of Keap1, a negative regulator of Nrf2, which leads to the release and nuclear translocation of Nrf2.
Activation of PPARγ
Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. This compound has been identified as a potent endogenous ligand and activator of PPARγ.[5][6] The activation of PPARγ by this compound contributes to its anti-inflammatory effects by repressing the expression of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration | % Inhibition (approx.) | Reference |
| iNOS | Dose-dependent | Significant decrease | [2] |
| TNF-α | Dose-dependent | Significant decrease | [2] |
| IL-6 | Dose-dependent | Significant decrease | [2] |
| MCP-1 | Dose-dependent | Significant decrease | [2] |
Table 2: Receptor Binding and Functional Activity of this compound
| Receptor | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| EP2 | HEK | Binding | 0.117 | [7] |
| EP4 | HEK | Binding | 2.82 | [7] |
| EP2 | HEK | cAMP Formation | 0.137 | [7] |
| EP4 | HEK | cAMP Formation | 0.426 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
1. Cell Culture:
-
Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
2. Cell Seeding:
-
Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
3. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 16 hours to induce an inflammatory response.
4. Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells with RIPA buffer containing protease inhibitors for protein analysis.
5. Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and MCP-1 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
6. iNOS Expression (Western Blot):
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.[8]
Protocol 2: NF-κB Nuclear Translocation Assay
1. Cell Culture and Treatment:
-
Seed RAW264.7 cells on coverslips in 6-well plates and treat with this compound and LPS as described in Protocol 1.
2. Immunofluorescence Staining:
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Analysis:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: Nrf2 Activation Assay (Luciferase Reporter Assay)
1. Cell Transfection:
-
Co-transfect HEK293T cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control for 16-24 hours.[9][10]
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[5]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
Protocol 4: PPARγ Activation Assay (Reporter Gene Assay)
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a Peroxisome Proliferator Response Element (PPRE)-luciferase reporter plasmid, a PPARγ expression plasmid, and a Renilla luciferase control plasmid.
2. Treatment:
-
24 hours after transfection, treat the cells with different concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.[6]
3. Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay and analyze the data as described in Protocol 3.[5]
Conclusion
This compound has been firmly established as an endogenous lipid mediator with potent anti-inflammatory properties. Its multifaceted mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 and PPARγ signaling pathways, makes it an attractive target for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its related pathways in the context of inflammatory diseases.
References
- 1. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the this compound-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Keto prostaglandin E2 induces heme oxygenase-1 expression through activation of Nrf2 in human colon epithelial CCD 841 CoN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Modulating the 15-Keto-PGE2 Signaling Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-keto-prostaglandin E2 (15-keto-PGE2), once considered an inactive metabolite of the pro-inflammatory prostaglandin (B15479496) E2 (PGE2), is now recognized as a biologically active lipid mediator with a distinct signaling profile. This technical guide provides a comprehensive overview of the this compound signaling pathway, its modulation, and the experimental protocols necessary for its investigation. We present a detailed analysis of its interactions with E-type prostanoid (EP) receptors and the nuclear receptor PPARγ, as well as its inhibitory effects on the STAT3 signaling cascade. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are focused on inflammation, immunology, and oncology.
Introduction
Prostaglandin E2 (PGE2) is a well-established mediator of inflammation, pain, and fever. Its biological effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The enzymatic oxidation of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) yields this compound. While this conversion was initially thought to be a deactivating step, recent evidence has demonstrated that this compound possesses its own unique biological activities, often with anti-inflammatory and anti-proliferative consequences.[1][2] This guide will delve into the core aspects of this compound signaling, providing the necessary quantitative data and experimental methodologies to facilitate further research in this burgeoning field.
The this compound Signaling Network
This compound exerts its effects through a multi-faceted signaling network, primarily involving EP receptors and the nuclear receptor PPARγ. It also directly impacts the STAT3 signaling pathway.
Interaction with EP Receptors
This compound can bind to and activate EP2 and EP4 receptors, albeit with lower affinity and potency compared to PGE2.[2][3] This interaction can lead to the production of cyclic AMP (cAMP).[2] Interestingly, this compound acts as a biased or partial agonist, meaning its functional effects can differ depending on the downstream signaling pathway being measured.[3] For instance, at the EP2 receptor, it can act as a full agonist for cAMP formation but a partial agonist for other signaling events like ERK phosphorylation.[3] This biased agonism suggests that this compound may fine-tune the cellular response to prostaglandins, potentially terminating or attenuating PGE2-driven inflammation.[3]
Activation of PPARγ
This compound is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[2][4] Activation of PPARγ by this compound can lead to the transcription of anti-inflammatory genes.[2]
Inhibition of STAT3 Signaling
A key anti-proliferative and anti-inflammatory mechanism of this compound is its ability to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] this compound has been shown to inhibit the phosphorylation, dimerization, and nuclear translocation of STAT3.[1] This is achieved through direct covalent modification of STAT3 at its Cys259 residue.[5]
Quantitative Data on this compound Interactions
The following tables summarize the key quantitative data regarding the binding and functional activity of this compound and PGE2 at their respective receptors.
Table 1: Receptor Binding Affinities (Ki/Kd)
| Ligand | Receptor | Cell Line | Binding Affinity (nM) | Reference(s) |
| PGE2 | EP2 | Human | ~13 (Kd) | [6] |
| This compound | EP2 | CHO | 2,600 (Ki) | [7] |
| PGE2 | EP4 | HEK-293 | 0.72 (Kd) | [8] |
| This compound | EP4 | CHO | 15,000 (Ki) | [7] |
Table 2: Functional Potencies (EC50/IC50)
| Ligand | Receptor/Pathway | Assay | Cell Line | Functional Potency (nM) | Reference(s) |
| PGE2 | EP2 | cAMP Formation | HEK-EP2 | 0.548 | [3] |
| This compound | EP2 | cAMP Formation | HEK-EP2 | 137 | [3] |
| PGE2 | EP4 | cAMP Formation | HEK-EP4 | 0.135 | [3] |
| This compound | EP4 | cAMP Formation | HEK-EP4 | 426 | [3] |
| This compound | STAT3 | Phosphorylation Inhibition | - | Data not available | |
| This compound | PPARγ | Transcriptional Activation | - | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.
Western Blot for Phosphorylated STAT3 (Tyr705)
This protocol is for the detection of phosphorylated STAT3 at tyrosine 705, a key indicator of STAT3 activation.
Materials:
-
Cell line of interest (e.g., MCF10A-ras)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4X Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution), anti-total STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution), and a loading control (e.g., anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., U2OS)
-
PPARγ expression vector
-
A luciferase reporter vector containing PPAR response elements (PPREs)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Cell Treatment: After a suitable recovery period, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's instructions.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Competitive ELISA for Prostaglandin Quantification
This protocol can be used to quantify the levels of this compound in biological samples.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the prostaglandin of interest
-
This compound standard
-
Biological sample
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve of known this compound concentrations and prepare the biological samples.
-
Competitive Binding: Add the standards and samples to the pre-coated ELISA plate, followed by the addition of the HRP-conjugated secondary antibody. In this competitive format, the prostaglandin in the sample competes with the HRP-conjugated prostaglandin for binding to the capture antibody.
-
Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to the wells.
-
Color Development and Stopping: Allow the color to develop in proportion to the amount of HRP-conjugated prostaglandin bound. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader. The concentration of this compound in the sample is inversely proportional to the absorbance.
Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: this compound Signaling Pathways.
Caption: Western Blot Workflow for p-STAT3.
Conclusion
The growing body of evidence supporting the distinct biological activities of this compound highlights its potential as a therapeutic target for a range of diseases characterized by inflammation and cellular proliferation. Its ability to act as a biased agonist at EP receptors, activate the anti-inflammatory PPARγ pathway, and directly inhibit the pro-oncogenic STAT3 signaling cascade positions it as a key modulator of cellular homeostasis. This technical guide provides a foundational resource for researchers to explore the complexities of this compound signaling and to develop novel therapeutic strategies targeting this important lipid mediator.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
15-Keto-Prostaglandin E2: A Bioactive Metabolite of PGE2 with Unique Signaling Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, immunity, and carcinogenesis. Its biological actions are predominantly mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The bioactivity of PGE2 is tightly regulated by its metabolic degradation. The initial and rate-limiting step in this cascade is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-prostaglandin E2 (15-keto-PGE2).[1] For many years, this compound was considered a biologically inactive metabolite. However, emerging evidence has revealed that this compound is a bioactive lipid mediator with its own distinct signaling properties, acting as a partial and biased agonist at EP receptors and also interacting with other signaling pathways. This guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative comparison with PGE2, detailed experimental protocols, and its intricate signaling mechanisms.
Data Presentation: Quantitative Comparison of this compound and PGE2
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and its parent compound, PGE2, at the EP2 and EP4 receptors.
Table 1: Receptor Binding Affinities (IC50 and Ki Values)
| Ligand | Receptor | Cell Line | Assay Type | IC50 | Ki | Reference(s) |
| PGE2 | EP2 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | ~2.94 nM | - | [2] |
| EP4 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | ~0.28 nM | - | [2] | |
| EP2 | CHO | Competitive radioligand binding | - | 2.6 µM | [1] | |
| EP4 | CHO | Competitive radioligand binding | - | 15 µM | [1] | |
| This compound | EP2 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | 118 nM | - | [2] |
| EP4 | HEK-293 | Competitive whole-cell radioligand binding ([³H]PGE2) | 2.82 µM | - | [2] | |
| EP2 | CHO | Competitive radioligand binding | - | 12 µM | [3][4] | |
| EP4 | CHO | Competitive radioligand binding | - | 57 µM | [3][4] |
Table 2: Functional Potencies (EC50 and Emax Values)
| Ligand | Receptor | Cell Line | Functional Readout | EC50 | Emax | Reference(s) |
| PGE2 | EP2 | HEK-293 | cAMP Formation | 548 pM | ~2x that of EP4 | [2][5] |
| EP4 | HEK-293 | cAMP Formation | 135 pM | - | [2][5] | |
| EP2 | HEK-293 | ERK Phosphorylation | 12.6 nM | 7.65 ± 0.598% of PMA | [2][5] | |
| EP4 | HEK-293 | ERK Phosphorylation | 863 pM | 20.3 ± 1.25% of PMA | [2][5] | |
| EP2 | HEK-293 | β-catenin/TCF Transcriptional Activity | 123 pM | 454 ± 15.2% | [2] | |
| EP4 | HEK-293 | β-catenin/TCF Transcriptional Activity | 65.4 pM | 471 ± 13.2% | [2] | |
| This compound | EP2 | HEK-293 | cAMP Formation | 137 nM | Similar to PGE2 | [2][5][6] |
| EP4 | HEK-293 | cAMP Formation | 426 nM | ~Half of PGE2 | [2][5][6] | |
| EP2 | HEK-293 | ERK Phosphorylation | 53.0 nM | 5.26 ± 0.824% of PMA | [2][5] | |
| EP4 | HEK-293 | ERK Phosphorylation | 185 nM | 10.5 ± 0.981% of PMA | [2][5] | |
| EP2 | HEK-293 | β-catenin/TCF Transcriptional Activity | 29.3 nM | 277 ± 11.2% | [2] | |
| EP4 | HEK-293 | β-catenin/TCF Transcriptional Activity | 19.5 nM | 288 ± 14.5% | [2] | |
| EP2 | CHO | Adenylate Cyclase Activity | 1.8 µM | - | [1] | |
| EP4 | CHO | Adenylate Cyclase Activity | >33 µM | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50, Ki) of this compound for EP receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human EP receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Radiolabeled ligand (e.g., [³H]PGE2).
-
Unlabeled competitor ligands (PGE2 and this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes (3-20 µg protein for cells or 50-120 µg for tissue) with a fixed concentration of [³H]PGE2 (typically at or below its Kd value) and varying concentrations of the unlabeled competitor (this compound or PGE2) in a 96-well plate.[7]
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of unlabeled PGE2.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
2. cAMP Accumulation Assay
-
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the EP receptor of interest (e.g., HEK-EP2 or HEK-EP4).
-
PGE2 and this compound.
-
cAMP assay kit (e.g., LANCE cAMP kit, GloSensor™ cAMP Assay).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a specified time.
-
Stimulate the cells with various concentrations of PGE2 or this compound for 60 minutes at 37°C.[2][5]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values.
-
3. β-catenin/TCF Reporter Gene Assay
-
Objective: To assess the activation of the β-catenin/TCF signaling pathway by this compound.
-
Materials:
-
Cells co-transfected with an EP receptor expression vector and a TCF/LEF-responsive reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene).
-
A control reporter plasmid (e.g., FOPFlash, with mutated TCF/LEF sites) for normalization.
-
PGE2 and this compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect cells with the appropriate plasmids.
-
After 24 hours, treat the cells with various concentrations of PGE2 or this compound for 16 hours.[2]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the TCF/LEF reporter to that of the control reporter.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the dose-response curves.
-
4. STAT3 Phosphorylation Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on STAT3 phosphorylation.
-
Materials:
-
Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).
-
This compound.
-
Cell lysis buffer.
-
Antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control antibody (e.g., anti-actin).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[8]
-
If necessary, stimulate the cells with a STAT3 activator for a short period before harvesting.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
-
5. Quantification of this compound in Biological Samples by LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in plasma or other biological matrices.
-
Materials:
-
Plasma samples collected with an anticoagulant (e.g., EDTA).
-
Internal standard (e.g., deuterated this compound).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Add the internal standard to the plasma.
-
Acidify the plasma to approximately pH 3.5.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an organic solvent (e.g., ethyl acetate).[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other components using a C18 reversed-phase column with a gradient elution.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[9]
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathways and Mandatory Visualizations
This compound exhibits complex signaling properties, acting as a biased and partial agonist at EP2 and EP4 receptors. It also interacts with other signaling pathways, such as the STAT3 and PPARγ pathways.
EP Receptor Signaling
PGE2 is a full agonist at both EP2 and EP4 receptors, potently stimulating Gαs-mediated adenylyl cyclase activation and subsequent cAMP production. This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades. In contrast, this compound displays biased agonism. At the EP2 receptor, it acts as a full agonist for cAMP formation, albeit with lower potency than PGE2. However, at the EP4 receptor, it is a partial agonist for cAMP production.[2][5] Both PGE2 and this compound can also activate the β-catenin/TCF pathway through EP2 and EP4 receptors, although this compound is a partial agonist in this pathway as well.[2]
Caption: Metabolism of PGE2 and its differential signaling at EP2 and EP4 receptors.
STAT3 and PPARγ Signaling
Beyond EP receptors, this compound has been shown to modulate other critical signaling pathways. It can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by suppressing its phosphorylation, dimerization, and nuclear translocation.[8] This effect is mediated through the direct covalent modification of STAT3 at Cys259.[10] Additionally, this compound is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), and its activation of PPARγ contributes to its anti-inflammatory and anti-tumorigenic effects.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 26441-05-4 | Benchchem [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of 15-Keto-Prostaglandin E2 with EP2 and EP4 Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its biological effects are transduced by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 and EP4 receptors, in particular, are key players in inflammatory signaling and are coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3] For a long time, the metabolic breakdown of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-Keto-Prostaglandin E2 (15-Keto-PGE2) was considered a simple inactivation step, terminating the pro-inflammatory signal.[1][4][5] However, emerging evidence has challenged this view, revealing that this compound is not merely an inert metabolite but a bioactive lipid with its own distinct pharmacological profile at EP2 and EP4 receptors.[6][7][8]
This technical guide provides a comprehensive overview of the interaction of this compound with EP2 and EP4 receptors. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the binding affinities, signaling pathways, and experimental methodologies used to characterize this interaction. Recent studies have demonstrated that this compound can act as a partial or biased agonist, with a differential affinity and efficacy for EP2 and EP4 receptors compared to PGE2.[1][2] This has led to the intriguing "switched agonist" hypothesis, where the metabolism of PGE2 to this compound shifts the signaling preference from EP4 towards EP2 receptors, potentially playing a role in the resolution of inflammation or maintaining tissue homeostasis.[1][2][9] This guide will delve into the quantitative data supporting this hypothesis, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to PGE2 at human EP2 and EP4 receptors, as determined in studies using HEK293 cells.
Table 1: Competitive Whole-Cell Radioligand Binding Affinity
| Ligand | Receptor | IC50 (nM) |
| PGE2 | EP2 | 1.17 |
| This compound | EP2 | 117 |
| PGE2 | EP4 | 0.282 |
| This compound | EP4 | 2820 |
Data extracted from Endo et al. (2020) and presented as the concentration of ligand required to inhibit 50% of [3H]PGE2 binding.[1]
Table 2: cAMP Formation
| Ligand | Receptor | EC50 (nM) | Emax (pmol) | Agonist Type |
| PGE2 | EP2 | 0.548 | 23.2 ± 0.723 | Full Agonist |
| This compound | EP2 | 137 | 23.0 ± 0.540 | Full Agonist |
| PGE2 | EP4 | 0.135 | 10.7 ± 0.308 | Full Agonist |
| This compound | EP4 | 426 | 5.64 ± 0.524 | Partial Agonist |
Data extracted from Endo et al. (2020), showing the potency (EC50) and efficacy (Emax) for cAMP production.[1]
Table 3: β-catenin/TCF-mediated Luciferase Transcriptional Activity
| Ligand | Receptor | EC50 (nM) | Emax (Relative Luciferase Units) | Agonist Type |
| PGE2 | EP2 | 0.232 | 11.2 | Full Agonist |
| This compound | EP2 | 48.7 | 5.8 | Partial Agonist |
| PGE2 | EP4 | 0.045 | 12.5 | Full Agonist |
| This compound | EP4 | 123 | 4.5 | Partial Agonist |
Data extracted from Endo et al. (2020), illustrating the potency (EC50) and efficacy (Emax) for β-catenin/TCF-mediated signaling.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for characterizing the interaction of this compound with EP2 and EP4 receptors.
Cell Culture and Transfection
This protocol describes the general procedure for maintaining and preparing HEK293 cells stably expressing EP2 or EP4 receptors for subsequent assays.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EP2 (HEK-EP2) or EP4 (HEK-EP4) receptors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 250 µg/mL geneticin, 200 µg/mL hygromycin B, and 100 µg/mL gentamicin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached with a brief incubation in a trypsin-EDTA solution, and then re-seeded into new culture flasks at a lower density.
-
Preparation for Assays: For specific assays, cells are seeded into appropriate multi-well plates (e.g., 96-well for binding and cAMP assays, 24-well for luciferase assays) and allowed to adhere and grow for 16-24 hours prior to the experiment.
Competitive Whole-Cell Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of this compound for EP2 and EP4 receptors by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
HEK-EP2 or HEK-EP4 cells cultured in 96-well plates.
-
[3H]PGE2 (radioligand).
-
Unlabeled PGE2 and this compound (competitors).
-
Binding Buffer (e.g., a hypotonic buffer at pH 6.0 or a neutral, isotonic buffer at pH 7.4).[10]
-
Scintillation fluid.
-
-
Procedure:
-
Wash the cells with ice-cold binding buffer.
-
Add binding buffer containing a fixed concentration of [3H]PGE2 (e.g., 1-5 nM) to each well.
-
Add varying concentrations of unlabeled PGE2 or this compound to the wells. For non-specific binding determination, a high concentration of unlabeled PGE2 is used.
-
Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Aspirate the binding buffer and rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve, from which the IC50 value for each competitor is determined.
cAMP Accumulation Assay
This protocol measures the functional consequence of EP2 and EP4 receptor activation by quantifying the intracellular accumulation of cAMP.
-
Materials:
-
Procedure:
-
Sixteen hours prior to the assay, switch the cell culture medium to a serum-free medium.[11]
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.1 mg/mL IBMX) for 25-30 minutes at 37°C.[11]
-
Add varying concentrations of PGE2 or this compound to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.[1]
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the provided reagents and a plate reader.
-
-
Data Analysis: The cAMP concentrations are plotted against the agonist concentrations, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
β-catenin/TCF-mediated Luciferase Transcriptional Assay
This protocol assesses the activation of the β-catenin/TCF signaling pathway downstream of EP receptor activation.
-
Materials:
-
HEK-EP2 or HEK-EP4 cells.
-
A luciferase reporter plasmid containing T-cell factor (TCF) response elements.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
PGE2 and this compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the TCF-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with varying concentrations of PGE2 or this compound for an extended period (e.g., 16 hours).[1]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The normalized data are then plotted against the agonist concentration to determine the EC50 and Emax values for the activation of β-catenin/TCF-mediated transcription.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: "Switched Agonist" signaling pathway of PGE2 and this compound at EP2 and EP4 receptors.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. This compound | 26441-05-4 | Benchchem [benchchem.com]
- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. | Semantic Scholar [semanticscholar.org]
- 10. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]
The Role of 15-Keto-Prostaglandin E2 in Nonalcoholic Steatohepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and potential progression to fibrosis and cirrhosis. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Emerging evidence points to the significant involvement of the lipid mediator 15-Keto-Prostaglandin E2 (15-Keto-PGE2) in mitigating the pathological features of NASH. This technical guide provides a comprehensive overview of the role of this compound in NASH, detailing its mechanism of action, relevant experimental protocols, and a summary of its therapeutic effects. The primary mechanism of this compound involves the direct covalent modification of NF-κB subunits, leading to the suppression of pro-inflammatory signaling pathways. Furthermore, its activity as a PPARγ agonist and its influence on the Nrf2 pathway contribute to its beneficial effects on lipid metabolism and oxidative stress.
Introduction to this compound and NASH
Nonalcoholic fatty liver disease (NAFLD) has become a global epidemic, paralleling the rise in obesity and type 2 diabetes.[1] A significant portion of individuals with NAFLD develop nonalcoholic steatohepatitis (NASH), a more aggressive form of the disease that can lead to severe liver complications, including fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is multifactorial, involving insulin (B600854) resistance, lipid accumulation, oxidative stress, and a chronic inflammatory response.
Prostaglandin (B15479496) E2 (PGE2) is a well-known lipid mediator involved in inflammation.[2] Its metabolite, 15-Keto-Prostaglandin E2 (this compound), is formed through the oxidation of PGE2 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4] While initially considered an inactive metabolite, recent studies have revealed that this compound possesses potent anti-inflammatory properties and plays a crucial role in cellular signaling.[3][5] This guide focuses on the emerging role of this compound as a potential therapeutic agent for NASH.
Mechanism of Action of this compound in NASH
The therapeutic effects of this compound in NASH are attributed to its multifaceted mechanism of action, primarily centered on the modulation of inflammatory and metabolic pathways.
Inhibition of NF-κB Signaling
The cornerstone of this compound's anti-inflammatory action in NASH is its ability to directly inhibit the NF-κB signaling pathway in macrophages.[3][6] This inhibition is achieved through a unique mechanism of post-translational modification.
-
Covalent Modification of NF-κB Subunits: this compound possesses an electrophilic carbon that allows it to form covalent bonds with cysteine residues on target proteins.[3] In the context of NF-κB, this compound has been shown to modify the p105/p50 and p65 subunits.[3][5] Specifically, it targets Cys59 on p105/p50 and Cys120 on p65.[3][6]
-
Inhibition of NF-κB Activation: This covalent adduction prevents the nuclear translocation of the p65 and p50 subunits, a critical step in NF-κB activation.[3][6] By sequestering these transcription factors in the cytoplasm, this compound effectively blocks the transcription of pro-inflammatory genes.[1]
Activation of PPARγ and Nrf2 Pathways
Beyond its direct effects on NF-κB, this compound also modulates other key signaling pathways implicated in NASH pathogenesis.
-
PPARγ Agonism: this compound acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] Activation of PPARγ is known to have beneficial effects in NASH by improving insulin sensitivity and reducing lipid accumulation.[3]
-
Nrf2 Pathway Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This is achieved through the covalent modification of Keap1, a negative regulator of Nrf2.[7] The activation of the Nrf2 pathway leads to the expression of antioxidant genes, which helps to mitigate the oxidative stress that is a key driver of NASH progression.
Quantitative Data on the Effects of this compound in NASH Models
Studies utilizing a high-fat, high-sucrose diet (HFHSD)-induced mouse model of NASH have demonstrated the therapeutic efficacy of this compound. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Liver Injury Markers and Inflammation in NASH Mice
| Parameter | Control (NASH) | This compound Treated | Outcome | Citation(s) |
| Serum ALT Levels | Elevated | Significantly Decreased | Reduction in liver damage | [3][6][8] |
| Serum AST Levels | Elevated | Significantly Decreased | Reduction in liver damage | [3][6][8] |
| Liver Inflammation | Present | Significantly Decreased | Anti-inflammatory effect | [3][6] |
| Macrophage Infiltration | Increased | Inhibited | Reduced immune cell recruitment | [3][6] |
| Pro-inflammatory Cytokines | Elevated | Reduced | Attenuation of inflammatory response | [3][9] |
Table 2: Effect of this compound on Hepatic Steatosis and Lipogenesis in NASH Mice
| Parameter | Control (NASH) | This compound Treated | Outcome | Citation(s) |
| Lipid Droplet Size | Increased | Reduced | Amelioration of steatosis | [3][6] |
| Srebp-1c Expression | Upregulated | Downregulated | Inhibition of lipogenesis | [3] |
| Fasting Glucose Levels | Elevated | Reduced | Improved glucose metabolism | [3][9] |
Experimental Protocols
This section outlines the key experimental methodologies employed in the studies investigating the role of this compound in NASH.
High-Fat, High-Sucrose Diet (HFHSD)-Induced NASH Mouse Model
This model is used to recapitulate the key features of human NASH, including steatosis, inflammation, and insulin resistance.
-
Animals: Typically, male C57BL/6J mice are used.
-
Diet: The HFHSD consists of a high percentage of calories from fat (e.g., 42-60%) and sucrose (B13894) in the drinking water (e.g., >30%).[1][5][10] The diet is administered for a prolonged period (e.g., 10 months) to induce NASH.[8][9]
-
This compound Administration: Following the induction of NASH, mice are treated with this compound, typically via intraperitoneal injection, for a specified duration (e.g., 6 weeks).[8][9]
-
Outcome Measures: At the end of the treatment period, various parameters are assessed, including serum levels of ALT and AST, liver histology (H&E and Sirius Red staining), immunohistochemistry for macrophage markers (e.g., F4/80), and gene expression analysis of inflammatory and lipogenic markers.
Immunoprecipitation of this compound-Modified Proteins
This protocol is crucial for demonstrating the direct covalent modification of target proteins by this compound.
-
Cell/Tissue Lysis: Cells (e.g., RAW264.7 macrophages) or tissue lysates are prepared in a suitable lysis buffer.[9][11]
-
Antibody Incubation: The lysate is incubated with an antibody specific to the target protein (e.g., anti-p65 or anti-p50) to form an antibody-antigen complex.[9][11]
-
Immunoprecipitation: Protein A/G agarose (B213101) beads are added to the lysate to capture the antibody-antigen complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody that specifically recognizes the this compound-cysteine adduct.[9][11] A reciprocal immunoprecipitation can also be performed, where the initial pulldown is done with the anti-15-Keto-PGE2 adduct antibody, followed by Western blotting for the target protein.
Therapeutic Potential and Future Directions
The compelling preclinical data suggest that this compound or its stable analogs represent a promising therapeutic strategy for NASH.[1][6] By targeting the core pathological drivers of the disease—inflammation and metabolic dysregulation—this compound offers a multi-pronged approach to treatment.
Key therapeutic advantages include:
-
Direct Anti-inflammatory Action: The unique mechanism of NF-κB inhibition through covalent modification provides a targeted approach to reducing liver inflammation.
-
Metabolic Regulation: Activation of PPARγ and Nrf2 pathways addresses the underlying metabolic and oxidative stress components of NASH.
Future research should focus on the development of stable and orally bioavailable this compound analogs. Furthermore, clinical trials are needed to validate the safety and efficacy of targeting the this compound pathway in human NASH patients. The enzyme that produces this compound, 15-PGDH, also presents a potential therapeutic target, as its expression levels have been shown to be inversely correlated with NASH severity.
Conclusion
This compound has emerged as a significant endogenous lipid mediator with potent anti-inflammatory and metabolic regulatory functions relevant to the pathogenesis of NASH. Its ability to covalently modify and inhibit the NF-κB signaling pathway, coupled with its activation of the PPARγ and Nrf2 pathways, underscores its therapeutic potential. The data from preclinical models are highly encouraging, paving the way for the development of novel therapeutic interventions for this widespread and debilitating liver disease. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and advance the therapeutic application of this compound in the context of NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified High-Fat High-Sucrose Diet Promotes Obesity and Alters Colonic Cytokines | Novita | The Indonesian Biomedical Journal [inabj.org]
- 3. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 26441-05-4 | Benchchem [benchchem.com]
- 5. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencefeatured.com [sciencefeatured.com]
- 7. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. diseases.jensenlab.org [diseases.jensenlab.org]
- 11. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 15-Keto-Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its biological activity is tightly regulated through metabolic inactivation, a key step of which is the oxidation of PGE2 to 15-Keto-Prostaglandin E2 (15-Keto-PGE2). This conversion is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While initially considered an inactive metabolite, recent studies have unveiled the unique biological activities of this compound, highlighting its role as a biased or partial agonist at E-prostanoid (EP) receptors. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from PGE2, including detailed experimental protocols, quantitative data, and a review of the relevant signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and study this important signaling molecule.
Introduction
Prostaglandin E2 (PGE2) is a member of the prostanoid family of lipid signaling molecules derived from arachidonic acid. It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The biological actions of PGE2 are terminated, in part, by its rapid enzymatic degradation. The primary enzyme responsible for the catabolism of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group to a keto group, forming this compound.[1] This conversion significantly reduces the affinity of the molecule for PGE2 receptors, thereby attenuating its potent pro-inflammatory and growth-promoting activities.[2]
Historically, this compound was regarded as a biologically inactive metabolite. However, emerging evidence indicates that it possesses its own distinct signaling properties, acting as a biased or partial agonist at EP2 and EP4 receptors.[3][4] This suggests that the enzymatic conversion of PGE2 to this compound is not merely a mechanism of inactivation but a switch in signaling modality. Understanding the synthesis and biological activity of this compound is therefore of significant interest for the development of novel therapeutics targeting prostaglandin signaling pathways.
This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound from PGE2, focusing on the use of purified 15-PGDH.
Enzymatic Reaction
The enzymatic synthesis of this compound from PGE2 is a straightforward oxidation reaction catalyzed by 15-PGDH. The reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH during the oxidation of PGE2.
Reaction:
PGE2 + NAD+ ---(15-PGDH)--> this compound + NADH + H+
The progress of the reaction can be monitored by measuring the increase in NADH concentration, typically by spectrophotometry at 340 nm.
Quantitative Data
The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of 15-PGDH for its substrate, PGE2. The following table summarizes the key quantitative data for this enzymatic reaction.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Michaelis Constant (Km) for PGE2 | 0.4 µM | Human Placenta | pH 7.0 | [5] |
| Maximum Velocity (Vmax) for PGE2 | 28.1 µmol/(min·mg) | Not Specified | Not Specified | [5] |
| Catalytic Constant (kcat) | ~14 s-1 | Not Specified | Not Specified | [5] |
| Catalytic Efficiency (kcat/Km) | 2.5 x 106 M-1s-1 | Not Specified | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.
Purification of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
A highly purified preparation of 15-PGDH is essential for the efficient synthesis of this compound. The following protocol is based on the purification of 15-PGDH from human placenta.[5]
Materials:
-
Human placenta tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose)
-
DEAE-cellulose (DE-52)
-
Sephadex G-100
-
NAD-affinity chromatography matrix (e.g., AGNAD type 1)
-
Gel filtration high-performance liquid chromatography (GFHPLC) system
-
Protein assay reagents (e.g., Bradford or BCA)
Protocol:
-
Homogenization: Homogenize fresh or frozen human placenta tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 30-60%). Stir for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the column equilibration buffer.
-
DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient.
-
Sephadex G-100 Gel Filtration: Pool the active fractions from the DEAE-cellulose column, concentrate, and apply to a Sephadex G-100 gel filtration column to separate proteins based on size.
-
NAD-Affinity Chromatography: Apply the active fractions from the gel filtration column to an NAD-affinity column. After washing, elute the bound 15-PGDH with a buffer containing a high concentration of NAD+ or NADH.
-
Gel Filtration HPLC (GFHPLC): As a final purification step, subject the eluate from the affinity column to GPHPLC.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using purified 15-PGDH.
Materials:
-
Purified 15-PGDH
-
Prostaglandin E2 (PGE2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Nitrogen gas for evaporation
Protocol:
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, NAD+ (at a concentration several-fold higher than the Km for NAD+), and PGE2 (at the desired concentration).
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified 15-PGDH. The optimal enzyme concentration should be determined empirically to achieve the desired conversion within a reasonable timeframe.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. The reaction time will depend on the enzyme and substrate concentrations.
-
Reaction Termination: Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) to extract the prostaglandins (B1171923) and denature the enzyme.
-
Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Drying: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Store the dried this compound at -20°C or below.
Purification of this compound by Preparative HPLC
The crude product from the enzymatic synthesis can be purified to high homogeneity using preparative high-performance liquid chromatography (HPLC).
Materials:
-
Dried crude this compound
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Fraction collector
Protocol:
-
Sample Preparation: Reconstitute the dried crude this compound in a small volume of the initial mobile phase.
-
HPLC Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation between PGE2 and this compound.
-
Preparative HPLC Run: Scale up the analytical method to the preparative column. Inject the reconstituted sample and run the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification of this compound
Accurate quantification of the synthesized this compound is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Materials:
-
Purified this compound
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Prepare a standard curve of this compound of known concentrations. Spike both standards and samples with a known amount of the internal standard.
-
LC Separation: Inject the samples onto a suitable analytical HPLC column (e.g., C18) and separate the components using a gradient elution.
-
MS/MS Detection: Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized for the instrument used.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways
Understanding the signaling pathways of both PGE2 and its metabolite, this compound, is critical for elucidating their biological roles. Both molecules exert their effects primarily through the EP2 and EP4 receptors.
PGE2 Signaling
PGE2 is a potent agonist for both EP2 and EP4 receptors. Both receptors are coupled to the Gs alpha subunit of heterotrimeric G-proteins.[3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates a variety of downstream targets to mediate the cellular responses to PGE2. In addition to the canonical Gs-cAMP pathway, the EP4 receptor can also couple to Gi, leading to the activation of the PI3K-Akt signaling pathway.[7] The EP2 receptor has also been shown to activate the β-catenin pathway.[4]
This compound Signaling
This compound acts as a partial or biased agonist at EP2 and EP4 receptors.[3][4] This means that while it can bind to and activate these receptors, the downstream signaling response is different from that of PGE2. It can stimulate cAMP production, but often with lower potency and/or efficacy compared to PGE2.[4] The ability of this compound to differentially activate downstream signaling pathways, such as the β-catenin or PI3K pathways, is an active area of research. This biased agonism suggests that this compound may fine-tune the cellular response to prostaglandins, potentially acting as a switch to terminate or modify PGE2-initiated signals.
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic conversion of PGE2 to this compound by 15-PGDH.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
PGE2 and this compound Signaling Pathways
Caption: Signaling pathways of PGE2 and this compound via EP2 and EP4 receptors.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPGD 15-hydroxyprostaglandin dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
15-Keto-Prostaglandin E2: A Partial Agonist with Biased Activity at EP Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its actions are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The biological activity of PGE2 is terminated, in part, by its metabolic degradation. The initial and key step in this process is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin E2 (15-keto-PGE2). For many years, this compound was largely considered an inactive metabolite. However, emerging evidence has challenged this dogma, revealing that this compound can act as a partial and biased agonist at certain EP receptor subtypes, suggesting a more complex role in the regulation of prostaglandin signaling.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of this compound as a partial agonist for EP receptors, with a focus on quantitative data, experimental protocols, and signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity at EP Receptors
The partial and biased agonism of this compound is most extensively characterized at the EP2 and EP4 receptors. Quantitative data for its activity at EP1 and EP3 receptors is limited, with most studies suggesting a lack of significant activity at these subtypes. The following tables summarize the available quantitative data for the binding and functional activity of this compound in comparison to the endogenous ligand, PGE2.
Table 1: Binding Affinity of PGE2 and this compound for EP Receptors
| Ligand | Receptor Subtype | Cell Line | Binding Affinity (IC50, nM) |
| PGE2 | EP2 | HEK293 | 2.94 |
| This compound | EP2 | HEK293 | 118 |
| PGE2 | EP4 | HEK293 | 0.28 |
| This compound | EP4 | HEK293 | 2820 |
| This compound | EP1 | - | Data not available |
| This compound | EP3 | - | Data not available |
Data for EP2 and EP4 receptors are derived from competitive whole-cell radioligand binding assays using [3H]PGE2 in HEK293 cells expressing the respective human receptor subtype.[2]
Table 2: Functional Potency (EC50) of PGE2 and this compound at EP Receptors
| Ligand | Receptor Subtype | Assay | Cell Line | EC50 (nM) |
| PGE2 | EP2 | cAMP Formation | HEK293 | 0.548 |
| This compound | EP2 | cAMP Formation | HEK293 | 137 |
| PGE2 | EP4 | cAMP Formation | HEK293 | 0.135 |
| This compound | EP4 | cAMP Formation | HEK293 | 426 |
| PGE2 | EP2 | ERK Phosphorylation | HEK293 | 1.15 |
| This compound | EP2 | ERK Phosphorylation | HEK293 | 158 |
| PGE2 | EP4 | ERK Phosphorylation | HEK293 | 0.113 |
| This compound | EP4 | ERK Phosphorylation | HEK293 | 389 |
| PGE2 | EP2 | β-catenin/TCF Activation | HEK293 | 0.72 |
| This compound | EP2 | β-catenin/TCF Activation | HEK293 | 148 |
| PGE2 | EP4 | β-catenin/TCF Activation | HEK293 | 0.14 |
| This compound | EP4 | β-catenin/TCF Activation | HEK293 | 251 |
| This compound | EP1 | Intracellular Ca2+ Mobilization | - | No significant activity reported |
| This compound | EP3 | cAMP Inhibition | - | No significant activity reported |
Data for EP2 and EP4 receptors are derived from studies in HEK293 cells expressing the respective human receptor subtype.[2]
Table 3: Efficacy (Emax) of this compound Relative to PGE2 at EP Receptors
| Receptor Subtype | Assay | Cell Line | Emax of this compound (% of PGE2) |
| EP2 | cAMP Formation | HEK293 | ~100% |
| EP4 | cAMP Formation | HEK293 | ~53% |
| EP2 | ERK Phosphorylation | HEK293 | ~69% |
| EP4 | ERK Phosphorylation | HEK293 | ~68% |
| EP2 | β-catenin/TCF Activation | HEK293 | ~85% |
| EP4 | β-catenin/TCF Activation | HEK293 | ~49% |
Emax values are expressed as the maximal response of this compound as a percentage of the maximal response to PGE2.[2]
Signaling Pathways of EP Receptors
The four EP receptor subtypes couple to different G-proteins, leading to distinct downstream signaling cascades. The partial and biased agonism of this compound can be understood in the context of these pathways.
Figure 1: Signaling pathways of the four EP receptor subtypes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on the methods sections of relevant publications and serve as a guide for reproducing and building upon these findings.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human EP receptor of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cell Plating: Cells are seeded into 24-well plates at a density that allows for confluent growth within 24 hours.
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin).
-
Ligand Preparation: Prepare serial dilutions of the unlabeled ligands (PGE2 and this compound) in the assay buffer. The radioligand, [3H]PGE2, is diluted to a final concentration of approximately 1 nM.
-
Competition Binding:
-
Wash the confluent cell monolayers twice with ice-cold assay buffer.
-
Add the unlabeled ligands at various concentrations to the wells.
-
Add [3H]PGE2 to all wells.
-
Incubate the plates at 4°C for 3 hours to reach binding equilibrium.
-
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 0.5 mL of 0.5 N NaOH to each well and incubating for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGE2. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves.
cAMP Formation Assay
This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to receptor activation.
Figure 3: Workflow for a cAMP formation assay.
Detailed Methodology:
-
Cell Culture and Plating: Culture and seed HEK293 cells expressing the target EP receptor as described for the radioligand binding assay, but in 96-well plates.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add various concentrations of PGE2 or this compound to the wells and incubate for 60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the EC50 and Emax values using non-linear regression analysis.
ERK Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target of some EP receptor signaling pathways.
Detailed Methodology:
-
Cell Culture and Plating: Culture and seed HEK293 cells expressing the target EP receptor in 6-well plates.
-
Serum Starvation: Once confluent, serum-starve the cells for 16-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of PGE2 or this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Generate dose-response curves to determine EC50 and Emax values.
β-catenin/TCF Luciferase Reporter Assay
This assay measures the activation of the β-catenin/TCF signaling pathway, which is a non-canonical pathway for some EP receptors.
Detailed Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells expressing the target EP receptor with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Agonist Stimulation: After 24 hours, treat the cells with various concentrations of PGE2 or this compound for 16 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Generate dose-response curves to determine EC50 and Emax values.
Conclusion
The characterization of this compound as a partial and biased agonist at EP2 and EP4 receptors has significant implications for our understanding of prostaglandin biology. It suggests that the metabolic product of PGE2 is not merely an inactive waste product but may play a role in fine-tuning the inflammatory response and other physiological processes. Specifically, this compound can act as a "switched agonist," taking over from PGE2 to potentially terminate or modulate signaling, particularly through the EP2 receptor.[1][2][3][4][5][6][7][8] The lack of significant activity at EP1 and EP3 receptors further highlights its biased nature. This nuanced understanding of this compound's pharmacology opens up new avenues for research and may inform the development of novel therapeutic strategies that target the prostaglandin signaling pathway with greater specificity. Further investigation into the in vivo relevance of these findings is warranted to fully elucidate the physiological and pathological roles of this once-overlooked metabolite.
References
- 1. youtube.com [youtube.com]
- 2. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling [periodicos.capes.gov.br]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 15-Keto-PGE2 in Terminating PGE2-Evoked Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, most notably inflammation. The termination of its potent signaling cascades is essential for maintaining tissue homeostasis. While enzymatic degradation has long been recognized as a key deactivation mechanism, recent evidence has illuminated a more nuanced role for its metabolite, 15-keto-prostaglandin E2 (15-Keto-PGE2). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound actively participates in the termination of PGE2-evoked signaling, acting as a biased or partial agonist at prostaglandin E2 receptors. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction: The PGE2 Signaling Axis and Its Regulation
Prostaglandin E2 (PGE2) exerts its diverse biological effects by binding to four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] These receptors are coupled to various intracellular signaling pathways, with EP2 and EP4 primarily signaling through Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2][3] The magnitude and duration of PGE2 signaling are tightly controlled. The primary route of PGE2 inactivation is through enzymatic oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 into this compound.[4][5][6]
For a long time, this compound was considered a biologically inactive metabolite.[2][7] However, emerging research has challenged this dogma, revealing that this compound can function as a "switched agonist," demonstrating biased or partial agonism at EP2 and EP4 receptors.[2][7][8] This novel mechanism suggests that this compound is not merely a byproduct of PGE2 degradation but an active participant in terminating the initial, potent PGE2 signal and transitioning to a state of resolution.
The "Switched Agonism" Hypothesis: this compound as a Biased Ligand
The "switched agonism" model posits that following the initial inflammatory cascade driven by high-affinity binding of PGE2 to its receptors (predominantly EP4), the subsequent increase in this compound concentration leads to the engagement of EP receptors, particularly EP2, with different signaling outcomes.[2] this compound exhibits significantly lower binding affinity and altered efficacy at EP2 and EP4 receptors compared to PGE2.[9][10][11]
This differential receptor engagement and signaling efficacy allows this compound to act as a competitive antagonist at high PGE2 concentrations and as a partial or biased agonist as PGE2 levels decline. This effectively dampens the pro-inflammatory signaling cascade initiated by PGE2 and may activate alternative pathways that contribute to the resolution of inflammation.
Quantitative Data: A Comparative Analysis of PGE2 and this compound
The following tables summarize the quantitative data from studies comparing the binding affinities and functional potencies of PGE2 and this compound at the EP2 and EP4 receptors. These data were primarily generated using human embryonic kidney (HEK293) cells engineered to express the individual EP receptor subtypes.[9][10]
Table 1: Receptor Binding Affinities of PGE2 and this compound
| Ligand | Receptor Subtype | Cell Type | Binding Parameter (IC50) | Reference |
| PGE2 | EP2 | HEK293 | Not explicitly stated in provided text | [9] |
| This compound | EP2 | HEK293 | 0.117 µM | [9] |
| PGE2 | EP4 | HEK293 | Not explicitly stated in provided text | [9] |
| This compound | EP4 | HEK293 | 2.82 µM | [9] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.
Table 2: Functional Potency and Efficacy in cAMP Accumulation
| Ligand | Receptor Subtype | Cell Type | Potency (EC50) | Efficacy (Emax) | Reference |
| PGE2 | EP2 | HEK293 | 548 pM | 23.2 ± 0.723 pmol | [10] |
| This compound | EP2 | HEK293 | 137 nM | 23.0 ± 0.540 pmol | [10] |
| PGE2 | EP4 | HEK293 | 135 pM | 10.7 ± 0.308 pmol | [10] |
| This compound | EP4 | HEK293 | 426 nM | 5.64 ± 0.524 pmol | [10] |
Note: EC50 is the concentration of a ligand that gives half-maximal response. Emax is the maximum response that can be produced by the ligand.
Table 3: Functional Potency and Efficacy in ERK Phosphorylation
| Ligand | Receptor Subtype | Cell Type | Potency (EC50) | Efficacy (Emax, % of PMA) | Reference |
| PGE2 | EP2 | HEK-EP2 | 12.6 nM | 7.65 ± 0.598% | [10] |
| This compound | EP2 | HEK-EP2 | 53.0 nM | 5.26 ± 0.824% | [10] |
Note: PMA (phorbol 12-myristate 13-acetate) is a potent activator of protein kinase C and is often used as a positive control for ERK phosphorylation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in PGE2-mediated activation and its termination by this compound.
References
- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 15-Hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling [periodicos.capes.gov.br]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
15-Keto-Prostaglandin E2 Activation of PPAR-gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) by its endogenous ligand, 15-keto-prostaglandin E2 (15-keto-PGE2). This document details the signaling pathways, experimental methodologies, and available quantitative data to facilitate further research and drug development in this area.
Introduction
15-keto-prostaglandin E2 is a metabolite of prostaglandin (B15479496) E2 (PGE2), formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. While initially considered an inactive metabolite, emerging evidence demonstrates that this compound is a bioactive lipid mediator that functions as an endogenous ligand and agonist for PPAR-γ, a nuclear receptor that plays a pivotal role in regulating gene expression involved in inflammation, metabolism, and cell differentiation[2][3]. The activation of PPAR-γ by this compound has been implicated in various physiological and pathological processes, including cancer and infectious diseases[1][4][5]. This guide serves as a comprehensive resource for professionals investigating the therapeutic potential of modulating this signaling axis.
Data Presentation
| Experimental System | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| In vitro | Human Cholangiocarcinoma Cells | 10 μM | Increased PPRE-luciferase activity, Disruption of PPAR-γ-Smad2/3 complex | [1] |
| In vitro | J774 Murine Macrophages | Not specified | Activation of PPAR-γ | |
| In vivo | Zebrafish Larvae | 10 μM | Competition with PPAR-γ agonist (Troglitazone), Rescue of virulence in a fungal infection model | |
| In vitro | Mouse Macrophages (RAW264.7) | 10 μM | Increased PPAR-γ DNA binding ability | |
| In vitro | HEK293T cells | 30 μM | Used to study binding to mouse PPAR-γ | [4] |
Signaling Pathway
The activation of PPAR-γ by this compound initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression. Upon binding to this compound in the cytoplasm, PPAR-γ undergoes a conformational change. This ligand-bound receptor then heterodimerizes with the Retinoid X Receptor (RXR). The this compound/PPAR-γ/RXR complex translocates to the nucleus where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event leads to the recruitment of co-activator proteins and the initiation of transcription.
Figure 1. Signaling pathway of this compound activation of PPAR-γ.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and PPAR-γ.
Ligand Binding Assay (Competitive Binding)
This assay determines the ability of this compound to compete with a known radiolabeled PPAR-γ ligand for binding to the receptor.
Materials:
-
Purified recombinant PPAR-γ protein
-
Radiolabeled PPAR-γ ligand (e.g., [3H]-Rosiglitazone)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
In a microplate, combine the purified PPAR-γ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled competitor (non-specific binding).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter or charcoal adsorption.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
PPAR-γ Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate PPAR-γ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for human or mouse PPAR-γ
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Cell lysis buffer and luciferase assay substrate
Protocol:
-
Co-transfect the chosen cell line with the PPAR-γ expression vector and the PPRE-reporter plasmid. A co-transfection with a control plasmid (e.g., expressing β-galactosidase) is recommended for normalization of transfection efficiency.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPAR-γ agonist (e.g., Rosiglitazone) should be used as a positive control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Normalize the reporter activity to the control plasmid activity.
-
Plot the fold induction of reporter activity against the concentration of this compound to determine the EC50 value.
Co-activator Recruitment Assay (e.g., TR-FRET)
This assay measures the ligand-dependent interaction between PPAR-γ and a specific co-activator peptide.
Materials:
-
Purified, tagged (e.g., GST-tagged) PPAR-γ Ligand Binding Domain (LBD)
-
Fluorescently labeled co-activator peptide (e.g., from SRC-1 or PGC-1α)
-
Antibody against the tag on PPAR-γ LBD labeled with a FRET donor (e.g., Terbium)
-
This compound
-
Assay buffer
-
Time-resolved fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the GST-tagged PPAR-γ LBD, the fluorescently labeled co-activator peptide, the Terbium-labeled anti-GST antibody, and varying concentrations of this compound.
-
Include control wells with no ligand (basal interaction) and a known agonist (maximal recruitment).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for co-activator recruitment.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the activation of PPAR-γ by this compound.
Figure 2. Experimental workflow for studying this compound activation of PPAR-γ.
Conclusion
This compound is an important endogenous agonist of PPAR-γ, with emerging roles in health and disease. This guide provides a foundational understanding of the this compound/PPAR-γ signaling axis and detailed experimental protocols to facilitate further investigation. The elucidation of precise quantitative parameters for this interaction and the continued exploration of its downstream effects will be crucial for the development of novel therapeutics targeting this pathway.
References
- 1. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 2. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Measurement of 15-Keto-Prostaglandin E2 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its extremely short half-life in circulation, direct measurement of PGE2 in plasma is often impractical for assessing its systemic production. Consequently, researchers turn to its more stable metabolites. 15-keto-prostaglandin E2 (15-keto-PGE2) is the initial product of PGE2 catabolism, formed by the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This metabolite is then rapidly converted to the more stable 13,14-dihydro-15-keto-PGE2 (PGE-M). The measurement of these metabolites, particularly PGE-M, in plasma serves as a reliable surrogate for endogenous PGE2 synthesis.[1]
Recent studies have also suggested that this compound is not merely an inactive byproduct but may possess its own biological activities, including the ability to activate EP2 and EP4 receptors, thus modulating cellular signaling.[2][3][4][5] This has renewed interest in its specific measurement, despite the analytical challenges posed by its instability.
These application notes provide detailed protocols for the quantification of this compound and its stable metabolite, PGE-M, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling and Metabolic Pathways
The metabolic conversion of PGE2 to its downstream metabolites is a key consideration for accurate biomarker measurement. The following diagram illustrates this pathway.
PGE2 and its metabolite this compound exert their effects through binding to E-prostanoid (EP) receptors, which are G-protein-coupled receptors. The activation of these receptors triggers various downstream signaling cascades.
Analytical Methods
The choice of analytical method for quantifying this compound and PGE-M depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. LC-MS/MS is considered the gold standard for its high specificity and sensitivity, while ELISA offers a higher throughput alternative suitable for large-scale studies.[1]
Quantitative Data Comparison of Analytical Methods
| Feature | LC-MS/MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | High (pg/mL range) |
| Specificity | Very High | Moderate to High |
| Accuracy | ≤15% deviation from nominal values | Data not readily available |
| Intra-assay Precision | ≤15% CV | Typically <10% CV |
| Inter-assay Precision | ≤15% CV | Typically <15% CV |
| Sample Throughput | Moderate | High |
| Sample Preparation | Moderate complexity | Low to moderate complexity |
| Cost | High | Low to Moderate |
Table adapted from information in reference[6].
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of this compound and PGE-M.
-
Plasma Collection and Storage:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.[1]
-
To prevent ex vivo formation of prostaglandins, consider adding a cyclooxygenase inhibitor like indomethacin.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1]
-
Transfer the plasma supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis.[1]
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Spike samples with a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGE2-d4) to correct for extraction variability and matrix effects.
-
Acidify the plasma to approximately pH 3.5 with a dilute acid (e.g., 0.1% formic acid).[7]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[6]
-
Load the acidified plasma onto the SPE cartridge.[6]
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.[6]
-
Elute the analytes with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in the initial mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage, hold, and then return to initial conditions for equilibration.[1][8]
-
Flow Rate: 0.2 - 0.5 mL/min.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 349.2 | 331.2 |
| 13,14-dihydro-15-keto-PGE2 (PGE-M) | 351.2 | 271.2 |
| 13,14-dihydro-15-keto-PGE2-d4 (IS) | 355.2 | 275.2 |
Note: Mass transitions and collision energies must be optimized for the specific instrument used.
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. It is based on the principle of competitive binding between the analyte in the sample and a labeled standard for a limited number of antibody binding sites.
-
Sample Preparation:
-
Collect and store plasma as described for the LC-MS/MS method.
-
Samples may require purification (e.g., SPE or acetone (B3395972) precipitation) and dilution to minimize matrix effects.[1] Some commercial kits may have specific sample preparation protocols, including a derivatization step to stabilize the metabolite.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided standards.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated tracer to each well.
-
Incubate the plate to allow for competitive binding (e.g., 18 hours at 4°C).[1]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution and incubate for color development.[1]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
The concentration of the analyte in the samples is inversely proportional to the signal intensity and is determined by comparison to the standard curve.
-
Stability and Handling Considerations
A critical aspect of measuring this compound and its dihydro metabolite is their inherent instability. 13,14-dihydro-15-keto-PGE2 can degrade, and this process is influenced by pH, temperature, and the presence of albumin.[9] This instability can lead to low assay reliability. Therefore, careful and consistent sample handling is paramount to obtain accurate and reproducible results. It has been suggested that due to this instability, measuring a more stable degradation product, such as 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, might be a more reliable approach.[10]
Expected Plasma Levels
The concentration of PGE-M in plasma can vary depending on the population and the analytical method used.
| Analyte | Sample Type | Reported Concentration | Reference |
| 13,14-dihydro-15-keto-PGE2 | Peripheral Plasma | 33 +/- 10 pg/mL | [11] |
Note: These values should be considered as a general guide, and it is recommended to establish reference ranges for the specific population and analytical method being used.
Conclusion
For research demanding the highest accuracy and specificity in the quantification of this compound and its metabolites in plasma, LC-MS/MS is the recommended method.[1] For large-scale screening studies where high throughput is a priority, a well-validated ELISA kit can be a suitable alternative. In all cases, strict adherence to standardized protocols for sample collection, handling, and storage is crucial to mitigate the impact of analyte instability and ensure the generation of reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-Keto-Prostaglandin E2 (15-Keto-PGE2) ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 15-Keto-Prostaglandin E2 (15-Keto-PGE2) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a metabolite of Prostaglandin E2 (PGE2) formed by the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] Due to the short half-life of PGE2 in circulation, measuring its more stable metabolites like this compound can be a reliable method for assessing endogenous PGE2 synthesis.[2][3]
Principle of the Assay
The this compound ELISA is a competitive immunoassay. In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody coated on a microplate. During incubation, the unlabeled this compound from the sample and the enzyme-labeled this compound bind to the antibody. After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound tracer catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to less bound tracer and a weaker color signal.[4] The concentration of this compound in the samples is determined by comparing the optical density of the samples to a standard curve.[4]
Data Presentation
The following table summarizes typical quantitative parameters for a this compound competitive ELISA protocol. Note that specific values may vary between different commercial kits, and it is essential to consult the manufacturer's instructions for the specific kit being used.
| Parameter | Value | Notes |
| Sample Volume | 50 µL | Per well. |
| Standard Curve Range | 3.9 - 500 pg/mL | A fresh standard curve should be prepared for each assay.[4][5] |
| Tracer Addition | 25 - 50 µL | Enzyme-conjugated this compound.[4][5] |
| Antibody Addition | 25 - 50 µL | Specific polyclonal or monoclonal antibody.[4][5] |
| Incubation Time | 2 hours | At room temperature on a shaker.[4] |
| Washing Steps | 3 - 4 times | With 300-400 µL of 1X Wash Buffer per well.[4][5][6] |
| Substrate Addition | 100 - 200 µL | TMB or pNpp substrate.[4][5][6] |
| Development Time | 30 - 45 minutes | At room temperature in the dark.[4][5][6] |
| Stop Solution Addition | 50 µL | To terminate the reaction.[4][5] |
| Absorbance Reading | 450 nm | Using a microplate reader.[4][5] |
Experimental Protocols
This section provides a detailed methodology for performing a this compound ELISA.
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate (e.g., 10X or 20X), dilute with deionized water to the final working concentration.[5]
-
Assay Buffer: Prepare according to the kit instructions. This buffer is typically used for diluting standards and samples.
-
This compound Standard Curve: Prepare a serial dilution of the this compound stock solution to create a standard curve. A typical range might be from 500 pg/mL down to approximately 3.9 pg/mL.[5] Use the Assay Buffer for dilutions. Prepare fresh for each assay.[4]
-
Enzyme-Conjugated this compound (Tracer): Dilute the tracer concentrate with the appropriate buffer as specified in the kit manual.
-
Antibody Solution: Reconstitute or dilute the antibody to its working concentration using the recommended buffer.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.[4]
-
Plasma: Collect whole blood in tubes containing an anticoagulant like EDTA or heparin.[2][4] To prevent ex vivo formation of prostaglandins, it is recommended to add a cyclooxygenase inhibitor such as indomethacin.[4][6] Centrifuge at 1000-2000 x g for 15 minutes at 4°C.[2] Transfer the plasma to a clean tube and store at -80°C if not assayed immediately.[2][4] Some plasma samples may require purification, such as solid-phase extraction (SPE), to remove interfering substances.[3][7]
-
Urine: Urine samples can often be diluted with Assay Buffer and assayed directly.[5] Centrifuge to remove any particulate matter.
-
Cell Culture Supernatants: These samples can typically be assayed directly after centrifugation to remove cells and debris.[7]
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer containing a cyclooxygenase inhibitor. Centrifuge to pellet cellular debris and collect the supernatant for analysis.
Assay Procedure
-
Plate Setup: Determine the number of wells required for standards, samples, and controls (e.g., non-specific binding (NSB) and maximum binding (B0 or zero standard)).
-
Standard and Sample Addition: Pipette 50 µL of the prepared standards and samples into the appropriate wells of the antibody-coated microplate.[5]
-
Maximum Binding (B0) and Non-Specific Binding (NSB) Wells:
-
Tracer Addition: Add 25 µL of the diluted enzyme-conjugated this compound to all wells except the blank.[5]
-
Antibody Addition: Add 25 µL of the diluted antibody solution to all wells except the NSB wells.[5]
-
Incubation: Gently tap the plate to mix and incubate for 2 hours at room temperature on a plate shaker.[4][6]
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300-400 µL of 1X Wash Buffer.[4][5][6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100-200 µL of the substrate solution to each well.[4][5]
-
Color Development: Incubate the plate for 30-45 minutes at room temperature in the dark.[4][6]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change.[4][5]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[4][5]
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average absorbance of the NSB wells from all other readings.
-
Create a standard curve by plotting the percentage of B/B0 against the concentration of the standards. B is the average absorbance of each standard and B0 is the average absorbance of the zero standard.
-
The concentration of this compound in the samples can be interpolated from this standard curve. The absorbance is inversely proportional to the concentration of the analyte.[4]
Signaling Pathways and Experimental Workflows
Caption: A flowchart of the this compound competitive ELISA protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 15-Keto-PGE2 in Zebrafish Developmental Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-keto-prostaglandin E2 (15-keto-PGE2) is a metabolite of prostaglandin (B15479496) E2 (PGE2), traditionally considered biologically inactive. However, recent studies utilizing the zebrafish (Danio rerio) model system have revealed its bioactive roles, particularly in developmental processes. Zebrafish embryos offer a powerful in vivo platform for studying the effects of small molecules due to their external development, optical transparency, and genetic tractability. These notes provide detailed protocols for the application of this compound in zebrafish developmental studies, focusing on its impact on kidney development and associated signaling pathways.
Key Applications
-
Investigation of Kidney Development: Elucidating the role of prostaglandin signaling in glomerular formation and function.
-
Modulation of EP Receptor Signaling: Studying the in vivo effects of this compound on the EP2 and EP4 G-protein-coupled receptors.
-
Drug Discovery: Screening for compounds that modulate the this compound pathway for potential therapeutic applications in kidney diseases.
Data Presentation
Table 1: Summary of Experimental Parameters for this compound Treatment in Zebrafish Embryos
| Parameter | Value | Reference |
| Compound | 15-keto-Prostaglandin E2 | [1][2] |
| Working Concentration | 500 µM | [1][2] |
| Vehicle Control | DMSO | [1] |
| Treatment Period | 6 hours post-fertilization (hpf) to 48 hpf | [1] |
| EP Receptor Antagonists | 20 µM | [2] |
| Observed Phenotype | Perturbed glomerular vascularization, podocyte and endothelial cell intercalation defects, reduced glomerular filtration barrier surface area, mild yolk edema. | [1][2] |
Table 2: Relevant Transgenic Zebrafish Lines for Kidney Development Studies
| Transgenic Line | Labeled Structure/Cell Type | Application | Reference |
| Tg(wt1b:eGFP) | Podocytes and parietal epithelium of the glomeruli | Assessment of glomerular morphology and kidney formation. | [1] |
| Tg(fli1a:eGFP) | Endothelial cells | Visualization of the vasculature, including glomerular capillaries. | |
| Tg(pod:NTR-mCherry) | Podocytes | Inducible podocyte ablation to study injury and regeneration. |
Signaling Pathway
The biological effects of this compound in zebrafish kidney development are primarily mediated through the EP2 and EP4 prostaglandin receptors. Upon binding, these receptors initiate downstream signaling cascades that influence cellular processes such as adhesion and migration, which are critical for the proper formation of the glomerular filtration barrier.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 15-Keto-Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biological activity of PGE2 is tightly regulated by its metabolic inactivation. The primary catabolic pathway involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-Keto-Prostaglandin E2 (15-Keto-PGE2).[1][2] This metabolite is often considered biologically inactive or less active than PGE2, and its quantification is crucial for understanding PGE2's in vivo turnover.[1] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification and analysis of this compound from various biological matrices. This document provides detailed application notes and protocols for the successful purification of this compound using HPLC.
Data Presentation
Table 1: Typical HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Flow Rate | 0.2 - 0.4 mL/min[3] |
| Gradient | Time-programmed gradient from low to high organic phase[3] |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Negative Ion Mode[3] |
| Detection | Multiple Reaction Monitoring (MRM)[4] |
| Precursor Ion (m/z) | 349[5] |
| Product Ion (m/z) | 331[5] |
Table 2: Performance Characteristics of Analytical Methods for Prostaglandin Metabolites
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng range) | High (pg/mL range) |
| Specificity | Very High | High | Moderate to High |
| Accuracy | ≤15% deviation from nominal values | Data not readily available | Data not readily available |
| Intra-assay Precision | ≤15% CV | 11.8% CV[4] | Typically <10% CV |
| Inter-assay Precision | ≤15% CV | 8.1% CV[4] | Typically <15% CV |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Preparation Complexity | Moderate | High (derivatization required) | Low |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove interfering substances and concentrate the this compound from biological samples such as plasma, urine, or tissue homogenates.
Materials:
-
C18 SPE cartridge
-
Water (HPLC grade)
-
Ethyl acetate (B1210297)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Protocol:
-
Condition the SPE cartridge: Sequentially wash the C18 SPE cartridge with methanol followed by water.[4]
-
Acidify the sample: Adjust the pH of the biological sample to approximately 3.5 with a dilute acid (e.g., 0.1% formic acid).[6]
-
Load the sample: Apply the acidified sample onto the conditioned SPE cartridge.[4]
-
Wash the cartridge: Wash the cartridge with water to remove polar impurities, followed by a wash with hexane to remove non-polar impurities.[4]
-
Elute the analyte: Elute the this compound and other prostaglandins (B1171923) from the cartridge using a suitable solvent such as ethyl acetate or methanol.[4]
-
Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.[6]
-
Reconstitute: Reconstitute the dried extract in the initial mobile phase for HPLC analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[6]
2. HPLC Purification of this compound
This protocol describes a general reversed-phase HPLC method for the purification of this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV or Mass Spectrometric detector.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Reconstituted sample from SPE.
-
This compound analytical standard.
Protocol:
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample extract into the HPLC system.
-
Gradient Elution: Separate the components using a linear gradient. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
This gradient is a starting point and should be optimized for your specific application and column.
-
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or, for higher specificity and sensitivity, a mass spectrometer in negative ion mode.[3]
-
Fraction Collection: If performing preparative purification, collect the fractions corresponding to the retention time of the this compound standard.
-
Analysis of Purity: The purity of the collected fractions can be assessed by re-injecting a small aliquot into the HPLC-MS system.
Important Considerations:
-
Stability: this compound can be unstable, particularly at neutral or alkaline pH.[7] It is recommended to handle samples at low temperatures and in acidic conditions to minimize degradation.
-
Internal Standards: For accurate quantification, the use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to account for sample loss during preparation and matrix effects.[8]
-
Storage: Store purified this compound in an appropriate solvent (e.g., methyl acetate) at -20°C or -80°C under a nitrogen atmosphere to prevent degradation.[9]
Visualizations
Caption: PGE2 and this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Purification.
Caption: Logic for Analytical Method Selection.
References
- 1. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the GC-MS Analysis of 15-keto-13,14-dihydro-PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The quantification of its major, stable metabolite, 15-keto-13,14-dihydro-PGE2 (PGE-M), in biological matrices serves as a reliable biomarker for endogenous PGE2 production.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and highly specific method for the analysis of prostaglandins (B1171923). However, the inherent chemical properties of PGE-M, such as its low volatility and thermal instability, necessitate a meticulous analytical approach involving sample purification and chemical derivatization prior to GC-MS analysis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 15-keto-13,14-dihydro-PGE2 in biological samples using GC-MS.
Prostaglandin E2 Metabolism and Signaling Pathway
The metabolic inactivation of PGE2 to 15-keto-13,14-dihydro-PGE2 is a critical step in regulating its biological activity. This process is initiated by the oxidation of the 15-hydroxyl group, followed by the reduction of the 13,14-double bond.[1] The following diagram illustrates the metabolic cascade leading to the formation of 15-keto-13,14-dihydro-PGE2.
PGE2 exerts its biological effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct downstream signaling pathways, leading to a variety of cellular responses.
Experimental Workflow for GC-MS Analysis
The GC-MS analysis of 15-keto-13,14-dihydro-PGE2 involves several critical steps, from sample preparation to data acquisition. The following diagram outlines the general experimental workflow.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and purification of 15-keto-13,14-dihydro-PGE2 from biological fluids like plasma or urine.[3]
Materials:
-
C18 SPE Cartridges
-
Deionized Water
-
Ethyl acetate
-
Formic acid
-
Internal Standard (e.g., deuterated 15-keto-13,14-dihydro-PGE2)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma), add an appropriate amount of deuterated 15-keto-13,14-dihydro-PGE2 internal standard.
-
Sample Acidification: Acidify the sample to approximately pH 3.5 with 1% formic acid.[4] This protonates the carboxyl group, enhancing retention on the C18 column.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of the analyte for GC-MS analysis.[5][6] This is a two-step process involving methoximation followed by silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
Reacti-Vials or similar small glass reaction vials
Procedure:
-
Methoximation:
-
Silylation:
-
After cooling to room temperature, add 50 µL of BSTFA + 1% TMCS to the reaction vial.
-
Incubate at 60°C for 45 minutes. This will silylate the hydroxyl and carboxyl groups, increasing volatility.
-
-
Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Parameters: The following are typical GC-MS parameters for the analysis of derivatized 15-keto-13,14-dihydro-PGE2. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min, then ramp to 300°C at 10°C/min and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM): For high sensitivity and specificity, the mass spectrometer should be operated in SIM mode, monitoring for characteristic ions of the derivatized 15-keto-13,14-dihydro-PGE2 and its deuterated internal standard. The exact m/z values will depend on the derivatization method used. For the described methoxime-trimethylsilyl derivative, characteristic ions should be determined by analyzing a pure standard.
Quantitative Data and Performance Characteristics
The performance of the GC-MS method should be validated by assessing its linearity, precision, and accuracy. The following table summarizes typical performance characteristics for the GC-MS analysis of prostaglandin metabolites.
| Parameter | Typical Value | Reference |
| Linearity (Calibration Range) | 10 pg to 10 ng | [7] |
| Intra-assay Precision (%CV) | 11.8% | [6] |
| Inter-assay Precision (%CV) | 8.1% | [6] |
| Limit of Detection (LOD) | ~2 ng in tissue incubates | [6] |
| Endogenous Plasma Levels | 33 ± 10 pg/mL | [8] |
Conclusion
The GC-MS method, when coupled with appropriate sample preparation and derivatization, provides a highly sensitive and specific tool for the quantification of 15-keto-13,14-dihydro-PGE2 in biological samples. The detailed protocols and application notes presented here offer a robust framework for researchers, scientists, and drug development professionals to accurately measure this important biomarker and gain further insights into the role of PGE2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay (RIA) of 15-keto-Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its transient nature in circulation, direct measurement of PGE2 can be challenging. Consequently, the quantification of its more stable metabolites serves as a reliable indicator of its systemic production. 15-keto-prostaglandin E2 (15-keto-PGE2) is a primary metabolite of PGE2, formed through the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document provides detailed application notes and a generalized protocol for the detection of this compound using a competitive radioimmunoassay (RIA).
Initially considered biologically inactive, recent studies have revealed that this compound possesses its own biological activities, including anti-inflammatory and anti-carcinogenic properties. It has been shown to suppress the phosphorylation, dimerization, and nuclear translocation of STAT3 in human mammary epithelial cells. Furthermore, this compound can act as a partial agonist for the EP2 and EP4 receptors, modulating PGE2-evoked signaling.[1][2]
Principle of the Radioimmunoassay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled standards. The concentration of this compound in the unknown samples is then determined by interpolating their percentage of bound tracer from the standard curve.
Data Presentation
Assay Performance Characteristics (Representative Data)
The following table summarizes typical performance characteristics for a prostaglandin metabolite radioimmunoassay. It is important to note that specific values will vary depending on the antibody, tracer, and protocol used.
| Parameter | Representative Value |
| Assay Range | 10 - 1000 pg/mL |
| Sensitivity (Lower Limit of Detection) | ~10 pg/mL |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
Cross-Reactivity Profile
The specificity of the antibody is crucial for an accurate RIA. The following table provides a hypothetical cross-reactivity profile for an antibody raised against this compound. Researchers should always refer to the specific datasheet of the antibody being used.
| Compound | Cross-Reactivity (%) |
| 15-keto-Prostaglandin E2 | 100 |
| 13,14-dihydro-15-keto-Prostaglandin E2 | < 10% |
| Prostaglandin E2 (PGE2) | < 1% |
| Prostaglandin F2α (PGF2α) | < 0.1% |
| Arachidonic Acid | < 0.1% |
Experimental Protocols
A. Sample Preparation
Proper sample collection and preparation are critical for accurate results.
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately add a cyclooxygenase inhibitor, such as indomethacin, to a final concentration of 10-15 µM to prevent ex vivo prostaglandin synthesis.[3]
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[4]
-
Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Urine:
-
Collect urine samples and store them at -20°C or lower until analysis.
-
For normalization, creatinine (B1669602) levels in the urine should be measured.
Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge to remove cells and debris.
-
Store the supernatant at -80°C.
Sample Extraction (if necessary): For samples with low concentrations of this compound or high levels of interfering substances, a purification and concentration step using solid-phase extraction (SPE) is recommended.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl.[5]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[5]
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge at a slow flow rate (approximately 0.5 mL/minute).[6]
-
Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove impurities.[5]
-
Elution: Elute the prostaglandins (B1171923) from the cartridge with 10 mL of ethyl acetate.[5]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of assay buffer.
B. Radioimmunoassay Protocol
This protocol is a general guideline. Reagent volumes and incubation times may need to be optimized.
Reagents and Materials:
-
This compound standard
-
Radiolabeled this compound (e.g., [³H]-15-keto-PGE2)
-
Anti-15-keto-PGE2 antibody
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin)
-
Separating agent (e.g., charcoal-dextran suspension or a second antibody precipitation system)
-
Scintillation cocktail
-
Scintillation counter
-
Polypropylene assay tubes
Procedure:
-
Standard Curve Preparation: Prepare a series of standards of known this compound concentrations in the assay buffer. A typical range might be from 10 pg/mL to 1000 pg/mL.
-
Assay Setup:
-
Label assay tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the appropriate standard or sample to the corresponding tubes.
-
Add 100 µL of the radiolabeled this compound to all tubes except the TC tubes.
-
Add 100 µL of the diluted anti-15-keto-PGE2 antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently.
-
-
Incubation: Incubate the tubes overnight at 4°C.
-
Separation of Bound and Free Tracer:
-
Add 500 µL of a cold charcoal-dextran suspension to all tubes except the TC tubes. This will adsorb the unbound radiolabeled this compound.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
-
Radioactivity Measurement:
-
Carefully decant the supernatant from all tubes (except TC) into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of tracer bound for each standard and sample using the following formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Plot the % Bound versus the concentration of the standards to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their % Bound values from the standard curve.
-
Visualizations
Signaling Pathway of 15-keto-Prostaglandin E2
Caption: Metabolic pathway of PGE2 to this compound and its interaction with EP receptors.
Experimental Workflow for this compound RIA
Caption: General workflow for the radioimmunoassay of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassays for prostaglandins. II. Measurement of prostaglandin E2 and the 13,14-dihydro-15-keto metabolites of the E and F series. Description of a reliable technique with a universal applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific radioimmunoassay for PGE2 using an antibody with high specificity and a sephadex LH-20 microcolumn for the separation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive radioimmunoassay for 11-deoxy-13, 14-dihydro-15-keto-11, 16-cyclo-prostaglandin E2: application as an index of prostaglandin E2 biosynthesis during human pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 15-Keto-PGE2 for the Study of NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15-Keto-Prostaglandin E2 (15-Keto-PGE2) is a metabolite of Prostaglandin (B15479496) E2 (PGE2) that has demonstrated significant anti-inflammatory properties.[1][2] Unlike its precursor, this compound acts as an inhibitor of the NF-κB signaling pathway, a central mediator of inflammatory responses. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate NF-κB signaling.
The inhibitory action of this compound stems from its electrophilic α,β-unsaturated carbonyl group, which allows it to form covalent adducts with nucleophilic residues on target proteins.[2][3][4] Key targets within the NF-κB pathway are the p105/p50 and p65 subunits, which are post-translationally modified by this compound.[1][2][4][5] This covalent modification at specific cysteine residues (Cys59 of p105/p50 and Cys120 of p65) leads to the suppression of NF-κB activation and subsequent downstream inflammatory gene expression.[1][2][4][6]
Mechanism of Action
This compound inhibits NF-κB signaling through the following key mechanisms:
-
Direct Covalent Modification: It directly binds to and modifies NF-κB subunits p105/p50 and p65.[1][2][4][5]
-
Inhibition of IKK Phosphorylation: Pre-treatment with this compound has been shown to reduce the phosphorylation of IKKα/β.[2]
-
Blocked Nuclear Translocation: It dose-dependently inhibits the nuclear translocation of p50 and p65 upon stimulation.[2]
-
Reduced DNA Binding: The covalent modification of p65 by this compound impairs its ability to bind to DNA.[2]
It is important to note that this compound can also exert biological effects through other pathways, such as acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[3][7][8][9] Researchers should consider these alternative mechanisms when designing and interpreting their experiments.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate NF-κB signaling.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS | Dose-dependent | Inhibition of p50 and p65 nuclear translocation | [2] |
| RAW264.7 Macrophages | LPS | Dose-dependent | Reduction of pro-inflammatory cytokine production (TNF-α, IL-6, MCP-1) | [6] |
| MCF10A-ras | - | 20 μM | Suppression of STAT3 phosphorylation (Note: Not NF-κB, but relevant for electrophilic activity) | [3][4] |
| Human Cholangiocarcinoma Cells | - | 10 μM | Increased pSmad2/3 levels (Note: PPAR-γ related activity) | [7] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Outcome | Reference |
| High-Fat High-Sucrose Diet Mice | 40 mg/kg/day for 21 days | Reduced nuclear localization of NF-κB protein adducts in the liver | [2] |
| Non-alcoholic Steatohepatitis (NASH) Mice | Not specified | Decreased liver inflammation and macrophage infiltration | [1][2][5] |
| Sepsis Mouse Model | Not specified | Increased resistance to experimental sepsis | [10] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on NF-κB signaling.
Protocol 1: Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol details how to visualize the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI nuclear stain
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include an unstimulated control group.
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-p65 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Protocol 2: Analysis of IKKα/β Phosphorylation by Western Blot
This protocol describes the detection of changes in the phosphorylation status of IKKα/β, an upstream kinase in the NF-κB pathway, following this compound treatment.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IKKα/β, Rabbit anti-IKKα, Rabbit anti-IKKβ, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, followed by stimulation with LPS for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies (anti-phospho-IKKα/β, anti-IKKα, anti-IKKβ, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated IKKα/β to total IKKα/β and the loading control (β-actin).
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.
Materials:
-
RAW264.7 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
LPS
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect RAW264.7 cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound for 2 hours, followed by stimulation with LPS for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits NF-κB signaling at multiple points.
Experimental Workflow Diagram
Caption: General workflow for studying this compound effects.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 26441-05-4 | Benchchem [benchchem.com]
- 9. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the this compound-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Analysis of 15-Keto-PGE2 with STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1][2] Constitutive activation of the STAT3 signaling pathway is frequently observed in various human cancers, making it a prime target for therapeutic intervention. 15-Keto-prostaglandin E2 (15-Keto-PGE2) is a metabolite of PGE2, and has been identified as an inhibitor of STAT3 activation.[2][3] This document provides detailed application notes and protocols for the molecular docking analysis of this compound with STAT3, summarizing the key findings and methodologies for researchers in drug discovery and development.
Key Findings
Molecular docking studies, supported by experimental evidence, have revealed a direct interaction between this compound and STAT3. The key findings indicate that this compound covalently binds to the STAT3 protein, leading to the inhibition of its signaling pathway. This interaction is mediated by the α,β-unsaturated carbonyl moiety of this compound, which acts as a Michael acceptor for nucleophilic residues on the STAT3 protein.[4]
Computational analyses have identified Cysteine 251 (Cys251) and Cys259 as the preferential binding sites for this compound within the STAT3 protein.[2][4] Mass spectrometry has further confirmed the covalent modification of STAT3 by this compound at the Cys259 residue.[2][4] This covalent modification sterically hinders the proper folding and/or dimerization of STAT3, thereby inhibiting its downstream signaling functions.
Quantitative Data Summary
The following table summarizes the results from the covalent molecular docking analysis of this compound with the STAT3 protein. The binding affinity was calculated using the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method.
| Ligand | Protein Target | PDB ID | Key Interacting Residues | Binding Affinity (Prime ΔGbind) |
| This compound | STAT3 | 1BG1 | Cys251, Cys259 | Not explicitly stated in source[4] |
Note: While the study by Lee et al. (2019) utilized Prime MM-GBSA to determine the binding affinity, the specific numerical value for the binding energy was not provided in the publication. The study focused on the identification of the binding site and the nature of the covalent interaction.
Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.
This compound inhibits this pathway by directly binding to STAT3 in the cytoplasm, prior to its phosphorylation and activation. This covalent modification prevents the subsequent dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.
Experimental Protocols
This section provides a detailed protocol for performing a covalent molecular docking analysis of this compound with STAT3, based on the methodology described by Lee et al. (2019).
Software and Materials
-
Molecular Modeling Software: Schrödinger Maestro (v9.5 or later)
-
Protein Data Bank (PDB) ID: 1BG1 (Crystal structure of STAT3)
-
Ligand Structure: this compound (can be drawn using Maestro's 2D sketcher or obtained from a chemical database)
Experimental Workflow Diagram
Step-by-Step Protocol
-
Protein Preparation
-
Launch Maestro and import the crystal structure of STAT3 (PDB ID: 1BG1) from the PDB.
-
Open the "Protein Preparation Wizard" module.
-
Preprocess the protein by assigning bond orders, adding hydrogens, and creating zero-order bonds to metals.
-
Generate het states at pH 7.4.
-
Minimize the structure by refining the hydrogen bond network and performing a restrained minimization. This step ensures a chemically correct and low-energy starting structure.
-
-
Ligand Preparation
-
Draw the 2D structure of this compound using the 2D sketcher in Maestro or import it from a file.
-
Open the "LigPrep" module.
-
Generate possible ionization states at the target pH of 7.4.
-
Generate tautomers if applicable.
-
Perform a thorough conformational search and minimize the ligand structure to obtain a low-energy 3D conformation.
-
-
Covalent Docking
-
Open the "Covalent Docking" module in Maestro.
-
Select the prepared STAT3 structure as the receptor and the prepared this compound structure as the ligand.
-
Define the reactive residue on the receptor by selecting Cys251 and Cys259.
-
Define the reactive atom on the ligand, which is the β-carbon of the α,β-unsaturated ketone.
-
Set the reaction type to "Michael addition".
-
Define the docking grid box to encompass the selected cysteine residues. A grid box size of 5 Å around the residues is recommended.[4]
-
Set the docking precision to a standard or extra precision (SP or XP) mode.
-
-
Pose Generation and Scoring
-
Run the covalent docking job. The software will generate a set of possible binding poses (e.g., 10 poses) of this compound covalently bound to STAT3.
-
The poses will be scored based on the docking algorithm's scoring function.
-
-
Binding Affinity Calculation
-
Use the "Prime MM-GBSA" module to calculate the binding free energy (ΔGbind) for the generated docking poses.
-
This method provides a more accurate estimation of the binding affinity by considering solvation effects.
-
The pose with the lowest Prime ΔGbind value is considered the most favorable binding mode.
-
-
Analysis of Interactions
-
Visualize the best-scoring docking pose in the Maestro workspace.
-
Analyze the interactions between this compound and the surrounding amino acid residues in the STAT3 binding pocket.
-
Identify hydrogen bonds, hydrophobic interactions, and the covalent bond formed with the cysteine residue.
-
Conclusion
The molecular docking analysis of this compound with STAT3 provides valuable insights into the mechanism of STAT3 inhibition. The covalent modification of Cys259 presents a promising strategy for the development of novel STAT3 inhibitors. The protocols outlined in this document offer a clear guide for researchers to computationally investigate and validate such interactions, aiding in the rational design of new therapeutic agents targeting the STAT3 signaling pathway.
References
- 1. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 15-Keto-PGE2 in Nasal Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in inflammatory processes. Its metabolite, 15-keto-prostaglandin E2 (15-keto-PGE2), has emerged as a significant biomarker in the resolution of inflammation.[1] Recent studies have highlighted the importance of monitoring this compound levels in nasal lavage fluid (NLF) as a predictor of recovery from respiratory viral infections, such as those caused by rhinovirus.[2][3] Elevated levels of this compound during the acute phase of a cold are associated with a reduction in symptoms during the recovery phase.[1][3] This application note provides detailed protocols for the collection of nasal lavage fluid and the subsequent quantification of this compound using mass spectrometry, along with relevant signaling pathway information.
Data Presentation
The following table summarizes the key findings from a study on experimental rhinovirus colds, demonstrating the association between nasal this compound levels and symptom recovery.
| Biomarker | Sample Type | Key Findings | Statistical Significance | Reference |
| This compound | Nasal Lavage Fluid | Inversely associated with symptoms during cold recovery. High levels during the acute cold are associated with fewer symptoms during recovery. | P = .0043 | [1][2][3] |
Experimental Protocols
Nasal Lavage Fluid (NLF) Collection
This protocol is adapted from established methods for collecting NLF for biomarker analysis.[4][5][6][7][8]
Materials:
-
Sterile, pre-warmed (37°C) 0.9% physiological saline (NaCl) solution.[5]
-
Sterile disposable pipettes or a syringe.[4]
-
Sterile 15 mL centrifuge tubes.[6]
-
Ice bucket.
Procedure:
-
The subject should be in a comfortable, seated position with their head tilted slightly backward (approximately 30 degrees).[5]
-
To pre-wash the nasal cavities and remove impurities, instill 2 mL of sterile physiological saline into each nostril using a disposable pipette.[4][7][8] The subject should then gently expel the fluid.
-
For the main collection, instill 5 mL of the pre-warmed saline solution into each nostril.[6] Instruct the participant to close their soft palate to prevent the solution from entering the throat (this can be facilitated by having them repeat the consonant 'k').[6]
-
Allow the saline to dwell in the nasal passages for a brief period (e.g., 10-15 seconds).
-
The participant should then lean forward and expel the lavage fluid from both nostrils into a sterile collection cup or directly into a 15 mL centrifuge tube.[6] An 80% recovery of the instilled fluid is typical.[5]
-
Immediately place the collected NLF sample on ice to preserve the integrity of the biomarkers.[6]
Sample Processing and Storage
Procedure:
-
Centrifuge the collected NLF samples at 3,000 rpm (approximately 1,500 x g) for 15 minutes at 4°C to pellet mucus, cells, and debris.[6] A higher speed of 10,000 x g for 5 minutes at 4°C can also be used to remove cellular debris.[4]
-
Carefully aspirate the supernatant, which contains the soluble biomarkers, and transfer it to a fresh, sterile cryovial.
-
For long-term storage and to prevent degradation of prostaglandins (B1171923), the samples should be immediately frozen and stored at -80°C until analysis.[4]
Quantification of this compound by Mass Spectrometry
This method is based on the semi-quantitative analysis of oxylipins, including this compound, in NLF as described in studies of experimental rhinovirus colds.[1][2][3]
Materials and Reagents:
-
Internal standards (e.g., deuterated 13,14-dihydro-15-keto-PGE2).[9]
-
Solid-phase extraction (SPE) cartridges.
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw the NLF samples on ice. Spike the samples with a known amount of the deuterated internal standard to correct for extraction losses and matrix effects.[9]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the NLF sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandins using an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended): To improve stability and chromatographic properties, the ketone groups can be converted to oximes.[9] This is achieved by reacting the dried extract with an oximating agent in an aqueous solution before proceeding with further extraction and silylation of hydroxyl groups.[9]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient elution profile.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for this compound and its internal standard should be optimized on the instrument used.
-
-
Data Analysis: Calculate the concentration of this compound in the NLF samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Quantification of this compound by ELISA (General Protocol)
While mass spectrometry is the gold standard, a competitive ELISA may be a viable alternative for higher throughput analysis. Note that a specific ELISA kit validated for this compound in nasal lavage fluid may need to be developed or a commercially available kit for a similar metabolite may require thorough validation.[10][11][12][13]
Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of this compound in the sample.
General Procedure:
-
Prepare standards and NLF samples. Dilution of NLF samples may be necessary to fall within the assay's detection range.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve and determine the concentration of this compound in the samples.
Visualizations
Caption: Workflow for this compound analysis in nasal lavage fluid.
Caption: PGE2 and this compound signaling in inflammation.
Discussion of Signaling Pathway
Prostaglandin E2 (PGE2) exerts its effects by binding to four G-protein coupled receptor subtypes (EP1-4).[14] The EP2 and EP4 receptors are coupled to the Gαs protein, and their activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[15][14] This pathway is involved in modulating inflammatory responses.[16]
This compound, once considered an inactive metabolite of PGE2, is now recognized as a bioactive molecule with its own signaling properties.[15][17] It can act as a biased or partial agonist at EP receptors, potentially taking over from PGE2 to terminate inflammatory reactions.[15] Furthermore, this compound has been shown to suppress inflammation by inhibiting the activation of STAT3, a key transcription factor involved in pro-inflammatory signaling.[18][17] In the context of respiratory infections, higher levels of this compound are associated with the resolution of inflammation and a reduction in symptoms, highlighting its pro-resolving function.[1] The anti-inflammatory and anti-oxidative properties of this compound are also being explored in other conditions like sepsis.[19][20]
References
- 1. Ensemble Analysis Identifies Nasal this compound as a Predictor of Recovery in Experimental Rhinovirus Colds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ensemble Analysis Identifies Nasal this compound as a Predictor of Recovery in Experimental Rhinovirus Colds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nasal Lavage Sample collection and processing [protocols.io]
- 5. Sample collection for laboratory-based study of the nasal airway and sinuses: a research compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmu.edu [cmu.edu]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. affigenbio.com [affigenbio.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cayman Chemical Prostaglandin E Metabolite ELISA Kit, 96 strip wells, Quantity: | Fisher Scientific [fishersci.com]
- 14. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeting the this compound-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Instability of 15-keto-13,14-dihydro-PGE2
Welcome to the technical support center for 15-keto-13,14-dihydro-prostaglandin E2 (15-keto-13,14-dihydro-PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the well-documented chemical instability of this important PGE2 metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 15-keto-13,14-dihydro-PGE2 and why is it measured?
15-keto-13,14-dihydro-PGE2 is the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2).[1] PGE2 is a potent lipid mediator involved in numerous physiological and pathological processes, but it has a very short half-life in circulation.[2] Its metabolite, 15-keto-13,14-dihydro-PGE2, is more stable and present in higher concentrations in plasma, making it a reliable biomarker for endogenous PGE2 synthesis.[1][2]
Q2: What makes 15-keto-13,14-dihydro-PGE2 chemically unstable?
The instability of 15-keto-13,14-dihydro-PGE2 arises from its chemical structure, which makes it susceptible to degradation under various experimental conditions.[3][4] The primary degradation pathways are dehydration and cyclization.[3][5]
Q3: What are the main degradation products of 15-keto-13,14-dihydro-PGE2?
In aqueous solutions, 15-keto-13,14-dihydro-PGE2 can degrade into two main products:
-
15-keto-13,14-dihydro-PGA2 : This is formed through dehydration, a process that occurs rapidly at both high and very low pH.[3]
-
11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2 : This bicyclic compound is formed at alkaline pH, and its formation increases with time and rising pH.[3]
Q4: What factors influence the rate of degradation?
The degradation of 15-keto-13,14-dihydro-PGE2 follows first-order reaction kinetics and is influenced by:
-
pH : Degradation is rapid at high and very low pH.[3]
-
Temperature : Higher temperatures accelerate degradation.[5]
-
Presence of Albumin : Albumin significantly accelerates the decomposition of 15-keto-13,14-dihydro-PGE2 and promotes the formation of the bicyclic rearrangement product.[3][5] A considerable portion of the metabolite can also bind to albumin as water-soluble adducts.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of 15-keto-13,14-dihydro-PGE2.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in analytical assay (e.g., LC-MS/MS, ELISA) | Analyte degradation due to improper sample handling or storage. | Process samples immediately after collection. If storage is necessary, store them at -80°C.[1][6] For blood samples, collect in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.[1] |
| Instability in aqueous solutions during sample preparation. | Minimize the time samples are in aqueous media. Work at low temperatures and maintain a controlled pH.[4] Consider immediate formation of oximes to stabilize the ketone groups.[7] | |
| High variability in results between replicate samples | Inconsistent sample handling and processing times. | Standardize all sample handling procedures, including collection, storage, and extraction times and temperatures, to ensure all samples are treated uniformly.[6] |
| Analyte degradation during the assay incubation period. | For immunoassays, follow the kit's recommended incubation times and temperatures precisely.[2] | |
| Poor chromatographic peak shape (tailing, splitting) in LC-MS/MS | Inappropriate mobile phase composition. | Use a mobile phase containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[6] |
| Mismatch between the injection solvent and the initial mobile phase. | Reconstitute the dried sample extract in a solvent that is as close as possible in composition to the initial mobile phase.[6] | |
| Interference from other prostaglandin isomers | Co-elution of structurally similar compounds like PGE2, PGD2, and isoprostanes. | Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high specificity and sensitivity.[4] Optimize the chromatographic gradient to achieve better separation.[4] |
Quantitative Data Summary
The stability of 15-keto-13,14-dihydro-PGE2 is highly dependent on the experimental conditions. The following table summarizes the degradation pathways under different conditions.
| Condition | Primary Degradation Product(s) | Observations | Reference |
| Acidic pH (aqueous media) | 15-keto-13,14-dihydro-PGA2 | Rapid dehydration occurs. | [3] |
| Neutral pH (aqueous media, no albumin) | 15-keto-13,14-dihydro-PGA2 | Decomposition is suspended with the formation of this dehydration product. | [5] |
| Alkaline pH (aqueous media) | 15-keto-13,14-dihydro-PGA2 and 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2 | The formation of the bicyclic compound increases with time and higher pH. | [3] |
| Presence of Albumin | 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 and albumin adducts | Albumin accelerates decomposition and promotes the formation of the bicyclic product. A significant portion of the metabolite can also bind to albumin. | [3][5] |
Due to the inherent instability of 15-keto-13,14-dihydro-PGE2, it has been suggested that its more stable, bicyclic degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, could be a more suitable target for measurement.[3]
Experimental Protocols
Accurate quantification of 15-keto-13,14-dihydro-PGE2 requires meticulous sample handling and robust analytical methods.
Sample Collection and Handling
Proper sample handling is critical to prevent ex vivo formation and degradation of prostaglandins.[1]
-
Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin).[1]
-
Processing: Centrifuge the blood promptly to separate the plasma.[1]
-
Storage: Store plasma and urine samples at -80°C until analysis.[1][6]
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard: Add a deuterated internal standard to the plasma sample.
-
Acidification: Acidify the sample to approximately pH 3.5.[6]
-
Extraction: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Loading: Load the acidified plasma sample.
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.[4]
-
Elution: Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[4]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4][6]
2. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is common.[6]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.[6]
-
Detection: Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for high specificity.[8]
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a higher-throughput alternative to LC-MS/MS.[2]
General Procedure:
-
Standard Curve: Prepare a standard curve using the provided 15-keto-13,14-dihydro-PGE2 standards.[2]
-
Sample/Standard Addition: Pipette the prepared samples and standards into the wells of the antibody-coated microplate.[2]
-
Tracer Addition: Add the enzyme-conjugated 15-keto-13,14-dihydro-PGE2 tracer to each well.[2]
-
Incubation: Incubate the plate as specified by the kit manufacturer (e.g., 18 hours at 4°C).[2]
-
Washing: Wash the plate to remove unbound reagents.[2]
-
Substrate Addition: Add the substrate solution and incubate for color development.[2]
-
Stop Reaction: Add a stop solution to terminate the reaction.[2]
-
Measurement: Read the absorbance using a microplate reader.
-
Calculation: Calculate the concentration of 15-keto-13,14-dihydro-PGE2 in the samples by interpolating their absorbance values from the standard curve.[2]
Visualizations
Caption: PGE2 metabolism and subsequent degradation pathways of 15-keto-13,14-dihydro-PGE2.
Caption: Recommended experimental workflow for the analysis of 15-keto-13,14-dihydro-PGE2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reliability of 15-Keto-PGE2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reliability and accuracy of 15-Keto-Prostaglandin E2 (15-Keto-PGE2) assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound quantification, providing potential causes and recommended solutions.
Issue 1: High Variability and Poor Reproducibility in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample collection, storage, and processing procedures. Thaw samples on ice and process them promptly.[1] |
| Analyte Instability | This compound is unstable.[1] Store samples at -80°C and avoid repeated freeze-thaw cycles. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[1] |
| Matrix Effects (especially in ELISA and LC-MS/MS) | For LC-MS/MS, use a stable isotope-labeled internal standard (e.g., this compound-d4) to normalize for extraction efficiency and matrix effects.[1][2] For ELISA, sample purification using solid-phase extraction (SPE) may be necessary to minimize interference.[3] |
| Instrument Performance Fluctuations (LC-MS/MS) | Regularly monitor the performance of your LC-MS/MS system with a standard mixture to check for changes in sensitivity, peak shape, and retention time.[1] |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated and use fresh tips for each sample and reagent transfer to prevent cross-contamination.[4][5] |
Issue 2: Low or No Signal Detected
| Potential Cause | Recommended Solution |
| Degraded Analyte | Ensure proper sample storage and handling to prevent degradation of this compound.[1] |
| Incorrect Reagent Preparation or Storage (ELISA) | Prepare reagents according to the kit manufacturer's instructions and ensure they have not expired.[4][6] Store reagents at the recommended temperatures. |
| Suboptimal Incubation Times or Temperatures (ELISA) | Adhere to the incubation times and temperatures specified in the assay protocol.[4][7] Ensure all reagents are at room temperature before starting the assay.[4] |
| Improper Wavelength Setting on Plate Reader (ELISA) | Verify that the microplate reader is set to the correct wavelength for the substrate used in the assay.[4] |
| Ineffective Antibody Binding (ELISA) | Ensure the correct antibodies are being used and that they are not expired. Consider optimizing antibody concentrations.[4][8] |
Issue 3: High Background Signal (ELISA)
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of residual liquid from the wells.[8][9] |
| Cross-Reactivity of Antibodies | Use highly specific antibodies. Cross-reactivity with other prostaglandins (B1171923) or fatty acids can lead to artificially high readings.[10] |
| High Concentration of Detection Reagent | Dilute the detection reagent (e.g., enzyme-conjugated antibody) to the optimal concentration as recommended by the manufacturer or determined through optimization.[5][9] |
| Non-Specific Binding | Ensure that a blocking step is included in the protocol and that the blocking buffer is effective.[4][8] |
| Contamination | Use fresh reagents and sterile pipette tips to avoid contamination of samples and reagents.[4] |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for quantifying this compound: ELISA or LC-MS/MS?
A1: The choice between ELISA and LC-MS/MS depends on the specific requirements of your study.[6]
-
ELISA is a high-throughput and cost-effective method suitable for analyzing a large number of samples. However, it can be prone to cross-reactivity and matrix effects.[3][6]
-
LC-MS/MS offers higher specificity and sensitivity and is considered the gold standard for quantification.[2] It is less susceptible to cross-reactivity but has a lower throughput and higher operational cost.[6]
Quantitative Data Comparison of Analytical Methods
| Feature | LC-MS/MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL) | High (pg/mL) |
| Specificity | Very High | Moderate to High |
| Intra-assay Precision (%CV) | ≤15% | Typically <10% |
| Inter-assay Precision (%CV) | ≤15% | Typically <15% |
| Sample Throughput | Moderate | High |
| Sample Preparation Complexity | Moderate | Low to Moderate |
Data compiled from multiple sources.[6]
Q2: How can I minimize the instability of this compound during sample preparation?
A2: To minimize degradation, it is crucial to handle samples with care. Thaw samples on ice and process them as quickly as possible.[1] Store samples at -80°C for long-term stability. The addition of an antioxidant, such as BHT, during the extraction process can help prevent oxidation.[1]
Q3: What is the importance of an internal standard in LC-MS/MS analysis?
A3: A stable isotope-labeled internal standard, such as this compound-d4, is essential for accurate quantification with LC-MS/MS.[2] It is added to the sample at the beginning of the preparation process and behaves similarly to the endogenous analyte during extraction, chromatography, and ionization. This allows for the correction of analyte loss during sample processing and compensates for matrix effects, thereby improving the accuracy and precision of the measurement.[2]
Q4: What are common sources of interference in this compound assays?
A4: In immunoassays like ELISA, structurally similar prostaglandins and even high concentrations of free fatty acids can cross-react with the antibodies, leading to inaccurate results.[10] For LC-MS/MS, isomers of this compound can interfere with quantification if not properly separated chromatographically.[11]
Experimental Protocols
Generalized Solid-Phase Extraction (SPE) Protocol for Sample Purification
This protocol is a general guideline and may need optimization for specific sample types.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[6]
-
Acidify and Load Sample: Acidify the sample (e.g., plasma, urine) to approximately pH 3.5. Load the acidified sample onto the conditioned SPE cartridge.[6]
-
Wash the Cartridge: Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove impurities.[6]
-
Elute the Analyte: Elute the this compound with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[6]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or the appropriate buffer for ELISA.[6]
General Competitive ELISA Protocol
-
Prepare Reagents and Standards: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[6]
-
Add Standards and Samples: Add the standards and samples to the wells of the microplate pre-coated with a capture antibody.[6]
-
Add Tracer: Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.[6]
-
Add Antibody: Add the specific antibody to each well.[6]
-
Incubate: Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the tracer for the limited antibody binding sites.[6]
-
Wash: Wash the plate to remove unbound reagents.[6]
-
Add Substrate and Develop: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.[6]
-
Stop Reaction and Read: Stop the reaction and measure the absorbance using a microplate reader. The concentration of this compound is inversely proportional to the signal intensity.[6]
Visualizations
Caption: Metabolic conversion of PGE2 to its major metabolites.
Caption: Generalized workflow for a competitive ELISA.
Caption: A logical approach to troubleshooting unreliable assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
degradation of 15-keto-dihydro-PGE2 in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-keto-13,14-dihydro-prostaglandin E2 (15-keto-dihydro-PGE2) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my 15-keto-dihydro-PGE2 sample degrading?
A1: 15-keto-dihydro-PGE2 is inherently unstable in aqueous media.[1][2] Its degradation is influenced by several factors including pH, temperature, and the presence of proteins like albumin.[2][3] Spontaneous dehydration occurs rapidly, especially at high or very low pH.[1]
Q2: What are the primary degradation products of 15-keto-dihydro-PGE2 in aqueous solutions?
A2: Under acidic or neutral conditions, 15-keto-dihydro-PGE2 primarily dehydrates to form 15-keto-13,14-dihydro-PGA2.[1][2] At a higher pH, in addition to 15-keto-13,14-dihydro-PGA2, a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, is also formed.[1][3] The formation of the bicyclic product increases with both time and increasing pH.[1]
Q3: How does the presence of albumin affect the stability of 15-keto-dihydro-PGE2?
A3: Albumin accelerates the degradation of 15-keto-dihydro-PGE2 even more rapidly than in a buffer of the same pH.[1][3] It promotes the formation of the bicyclic degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2.[3] Furthermore, a significant portion of the degradation product, 15-keto-dihydro-PGA2, can bind to albumin, forming water-soluble adducts.[1]
Q4: What is the recommended storage condition for 15-keto-dihydro-PGE2?
A4: For long-term stability, 15-keto-dihydro-PGE2 should be stored at -20°C.[4][5][6] Some suppliers provide it in a solution of methyl acetate (B1210297) for enhanced stability during shipping and storage.[4] Once in an aqueous solution, it is prone to degradation and should be used immediately or stabilized.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal During LC-MS/MS Analysis
Possible Cause 1: Analyte Degradation
-
Recommendation: Due to its instability, it is crucial to minimize degradation during sample preparation. Work at low temperatures and maintain a controlled pH.[2] For methods like GC-MS, immediate formation of oximes of the ketone groups in the aqueous solution can prevent degradation before extraction.[7]
Possible Cause 2: Suboptimal Mass Spectrometry Parameters
-
Recommendation: Ensure that the precursor/product ion pairs (MRM transitions) and other source and collision cell parameters are optimized for 15-keto-dihydro-PGE2. Electrospray ionization (ESI) in negative mode is commonly used for prostaglandin (B15479496) analysis.[8]
Possible Cause 3: Inefficient Extraction
-
Recommendation: Use a validated solid-phase extraction (SPE) protocol. A C18 reversed-phase column is typically suitable. Ensure proper conditioning of the SPE cartridge, acidification of the sample to approximately pH 3.5, and use of an appropriate elution solvent.[8][9][10]
Issue 2: Poor Chromatographic Resolution or Peak Shape
Possible Cause 1: Inappropriate Column Choice or Condition
-
Recommendation: A C18 reversed-phase column is generally recommended for prostaglandin analysis.[8] If you observe peak tailing or splitting, the column may be degraded or contaminated. Try flushing the column or replacing it.[8]
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Recommendation: A common mobile phase for prostaglandin analysis is a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[8]
Possible Cause 3: Injection Solvent Mismatch
-
Recommendation: The sample should be reconstituted in a solvent that is as close as possible in composition to the initial mobile phase to avoid peak distortion.[8]
Quantitative Data Summary
Table 1: Factors Influencing the Degradation of 15-keto-dihydro-PGE2
| Factor | Effect on Degradation | Notes | Reference |
| pH | High or very low pH significantly increases the rate of degradation. | Decomposition follows first-order reaction kinetics. | [1][3] |
| Temperature | Higher temperatures accelerate degradation. | Degradation is dependent on temperature. | [3] |
| Albumin | Accelerates degradation and promotes the formation of a bicyclic product. | A portion of a degradation product can also bind to albumin. | [1][3] |
Table 2: Comparison of Analytical Methods for 15-keto-dihydro-PGE2 Quantification
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng range) | High (pg/mL range) |
| Specificity | Very High | High | Moderate to High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Moderate complexity | High complexity (derivatization required) | Low complexity |
| Intra-assay Precision (%CV) | ≤15% | 11.8% | Typically <10% |
| Inter-assay Precision (%CV) | ≤15% | 8.1% | Typically <15% |
Data compiled from various sources.[7][9]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
-
Sample Acidification: Thaw plasma or other biological fluid samples on ice. Acidify the sample to approximately pH 3.5 by adding a small volume of a suitable acid (e.g., 0.1% formic acid).[8][9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.[9][10]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities, followed by a wash with a non-polar solvent like hexane (B92381) to remove non-polar impurities.[9]
-
Elution: Elute the analyte with 1-2 mL of a suitable organic solvent such as methyl acetate or methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Stabilization by Oximation for GC-MS Analysis
-
Immediate Oximation: To prevent degradation, immediately treat the aqueous biological sample with an oximating solution. This converts the ketone groups at positions 9 and 15 to oximes.[7]
-
Internal Standard: A deuterated internal standard of 15-keto-dihydro-PGE2 can be added along with the oximating solution.[7]
-
Extraction: Following oximation, extract the derivatized analyte from the aqueous medium using a suitable organic solvent.
-
Further Derivatization: After extraction, perform methylation and t-butyldimethyl silylation of the hydroxyl groups before GC-MS analysis.[7]
Visualizations
Caption: Metabolic pathway of PGE2 to 15-keto-dihydro-PGE2.
Caption: Experimental workflow for sample preparation.
Caption: Degradation pathways of 15-keto-dihydro-PGE2.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 15-Keto-PGE2 Detection
Welcome to the technical support center for the analysis of 15-Keto-Prostaglandin E2 (15-Keto-PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of this critical biomarker in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it an important biomarker?
15-Keto-Prostaglandin E2 (also known as 13,14-dihydro-15-keto-PGE2 or PGE-M) is the primary and most abundant stable metabolite of Prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4] However, PGE2 is rapidly metabolized and cleared from circulation. This compound, being more stable, serves as a reliable indicator of in vivo PGE2 synthesis, making it a crucial biomarker for studying the roles of PGE2 in various diseases.[2]
Q2: Which analytical method is best for measuring this compound?
The choice of method depends on the specific requirements of your study. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS is considered the gold standard, offering high sensitivity and specificity.[1] It is recommended for studies requiring the highest accuracy.
-
ELISA is a high-throughput and cost-effective method suitable for large-scale screening studies.[1] However, it's important to be aware of potential cross-reactivity and matrix effects.[1]
Q3: What are the main challenges associated with this compound measurement?
The primary challenge is the inherent chemical instability of this compound. It can spontaneously degrade in aqueous media, with the rate of degradation influenced by pH, temperature, and the presence of proteins like albumin.[5][6] This instability can lead to low assay reliability if samples are not handled and processed correctly.[5] Additionally, matrix effects from complex biological samples can interfere with quantification, particularly in LC-MS/MS and ELISA.[7]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature for at least 30 minutes before use.[8][9] |
| Improper antibody concentration. | Optimize the antibody concentrations; they may be too diluted.[10] | |
| Inadequate plate coating. | Ensure the microplate is properly coated with the antigen or capture antibody. Consider longer incubation times during coating.[10] | |
| Insufficient incubation times. | Adhere to the incubation times specified in the kit protocol.[11] | |
| High Background | Antibody concentration is too high. | Use a lower concentration of the primary or secondary antibody.[10] |
| Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[9][11] | |
| Cross-reactivity of the antibody. | Check the cross-reactivity profile of the antibody with other related prostaglandins.[12] | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure proper pipetting technique and use calibrated pipettes.[10] |
| Wells not mixed properly. | Ensure adequate mixing of reagents in the wells. | |
| Temperature variation across the plate. | Avoid stacking plates during incubation to ensure uniform temperature distribution.[10] |
LC-MS/MS Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or Inconsistent Signal (Ion Suppression) | Matrix effects from co-eluting compounds. | Optimize sample preparation to remove interfering substances like phospholipids (B1166683) using Solid-Phase Extraction (SPE).[7] |
| Inefficient ionization. | Ensure the electrospray ionization (ESI) source is clean. Optimize mobile phase composition, often with an acid modifier like formic acid, to improve ionization.[13] | |
| Poor Peak Shape (Tailing, Splitting) | Inappropriate analytical column. | Use a C18 reversed-phase column suitable for prostaglandin analysis and ensure it is not degraded.[13] |
| Mismatch between injection solvent and mobile phase. | Reconstitute the sample in a solvent with a composition as close as possible to the initial mobile phase.[13] | |
| Poor Reproducibility | Analyte degradation during sample handling. | Standardize all sample collection, storage, and extraction procedures to ensure consistency.[13] |
| Fluctuations in instrument performance. | Regularly monitor the LC-MS/MS system's performance with a standard mixture.[13] |
Quantitative Data Summary
The performance characteristics of the primary analytical methods for this compound are summarized below.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng range) | High (pg/mL range) |
| Specificity | Very High | High | Moderate to High |
| Accuracy | ≤15% deviation from nominal values | Data not readily available | Data not readily available |
| Intra-assay Precision (%CV) | ≤15% | 11.8%[14] | Typically <10% |
| Inter-assay Precision (%CV) | ≤15% | 8.1%[14] | Typically <15% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Preparation Complexity | Moderate | High (derivatization required) | Low to Moderate |
Data compiled from multiple sources.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline and may require optimization.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant like EDTA. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C.[15]
-
Thawing and Acidification: Thaw plasma samples on ice. Acidify the plasma to a pH of approximately 3.5.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.[1][15]
-
Sample Loading: Load the acidified plasma onto the conditioned SPE cartridge.[1][15]
-
Washing: Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities.[15] A subsequent wash with a non-polar solvent like hexane (B92381) can further remove impurities.[1]
-
Elution: Elute the analyte with 1-2 mL of a suitable organic solvent such as methyl acetate (B1210297) or methanol.[1][15]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.[1][15]
Competitive ELISA (General Protocol)
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Pipette standards and prepared samples into the appropriate wells of the antibody-coated microplate.[15]
-
Tracer Addition: Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.[1][15]
-
Incubation: Incubate the plate as specified by the kit instructions (e.g., 18 hours at 4°C).[15]
-
Washing: Wash the plate several times to remove any unbound reagents.[1][15]
-
Substrate Addition: Add the substrate solution to each well, which will react with the enzyme on the tracer to produce a signal.[1]
-
Signal Measurement: Stop the reaction and measure the absorbance or luminescence using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[1]
Visualizations
Caption: Metabolic pathway of PGE2 to its stable metabolite, this compound.
Caption: Experimental workflow for this compound detection in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Measurement of Unstable 15-Keto-PGE2 Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for measuring the unstable 15-Keto-PGE2 metabolites. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the measurement of this compound and its metabolites so challenging?
A1: The primary challenge lies in the inherent chemical instability of these molecules. 15-keto-13,14-dihydro-PGE2, a major metabolite of PGE2, is susceptible to rapid degradation in aqueous media. This degradation is significantly influenced by factors such as pH, temperature, and the presence of proteins like albumin.[1][2] This instability can lead to underestimation of the metabolite levels if samples are not handled and processed correctly. Furthermore, the presence of structurally similar prostaglandin (B15479496) isomers in biological samples can co-elute during chromatographic separation, making accurate quantification difficult.
Q2: What are the main degradation products of 15-keto-13,14-dihydro-PGE2?
A2: Under acidic conditions, 15-keto-13,14-dihydro-PGE2 readily dehydrates to form 15-keto-13,14-dihydro-PGA2.[2] At alkaline pH, this dehydration product also forms, but a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, is also generated, with its formation increasing over time and with higher pH.[2] Due to its stability, this bicyclic degradation product has been suggested as a more reliable target for measurement.[2]
Q3: How does albumin affect the stability of 15-keto-13,14-dihydro-PGE2?
A3: The presence of albumin accelerates the degradation of 15-keto-13,14-dihydro-PGE2.[1][2] In addition to promoting the formation of degradation products, a significant portion of the metabolite can bind to albumin, forming water-soluble adducts, which can further complicate accurate measurement.[2]
Q4: Which analytical method is best for measuring this compound metabolites?
A4: The choice of method depends on the specific requirements of your study.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of multiple eicosanoids simultaneously.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique but often requires a derivatization step to increase the volatility of the analytes.
-
Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and cost-effective option, but it may have limitations regarding specificity due to potential cross-reactivity with other related molecules.
Data Presentation: Stability of 15-keto-13,14-dihydro-PGE2
The stability of 15-keto-13,14-dihydro-PGE2 is critically dependent on the experimental conditions. The following table summarizes the qualitative and quantitative effects of pH, temperature, and albumin on its degradation. The degradation follows first-order reaction kinetics.[1]
| Condition | Effect on Stability | Degradation Products | Key Considerations |
| Low pH (Acidic) | Rapid degradation | Primarily 15-keto-13,14-dihydro-PGA2[2] | Acidification of samples for extraction should be brief and at low temperatures. |
| Neutral pH | Relatively more stable, but still degrades | 15-keto-13,14-dihydro-PGA2 | Decomposition is accelerated in the presence of albumin.[1] |
| High pH (Alkaline) | Rapid degradation | 15-keto-13,14-dihydro-PGA2 and 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2[2] | Avoid alkaline conditions during sample handling and storage. |
| Low Temperature (e.g., -80°C) | Significantly improved stability | - | Samples should be stored at -80°C for long-term stability. |
| Presence of Albumin | Accelerated degradation | Promotes formation of the bicyclic rearrangement product and albumin adducts.[1][2] | Minimize processing time for plasma and serum samples. |
Mandatory Visualizations
PGE2 Metabolic Pathway
Caption: Metabolic pathway of PGE2 to its unstable metabolites.
Experimental Workflow for this compound Measurement
References
Technical Support Center: Analysis of 13,14-dihydro-15-keto Prostaglandin E2 (PGE2-M)
This technical support center is designed for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto prostaglandin (B15479496) E2 (PGE2-M). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of 13,14-dihydro-15-keto-PGE2?
A1: The main difficulties stem from the chemical instability of 13,14-dihydro-15-keto-PGE2 and the presence of structurally similar prostaglandin isomers in biological samples.[1] The molecule is prone to degradation, and its isomers often co-elute during chromatographic separation, making accurate quantification challenging.[1]
Q2: Why is 13,14-dihydro-15-keto-PGE2 unstable, and what are its degradation products?
A2: 13,14-dihydro-15-keto-PGE2 is unstable in aqueous solutions, with its degradation being affected by pH, temperature, and the presence of proteins such as albumin.[1][2][3] Under neutral or acidic conditions, it can dehydrate to form 13,14-dihydro-15-keto-PGA2.[1][3] At a higher pH or in the presence of albumin, it can undergo cyclization to form 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2.[1][2][3]
Q3: Which prostaglandin isomers are most likely to interfere with the analysis of 13,14-dihydro-15-keto-PGE2?
A3: Several prostaglandin isomers that share the same chemical formula (C₂₀H₃₂O₅) can interfere with the analysis. These include PGE₂, PGD₂, and various isoprostanes.[1] Due to their structural similarities, they can have very close retention times in chromatographic systems.[1]
Q4: What are the recommended analytical techniques for separating 13,14-dihydro-15-keto-PGE2?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most specific and sensitive method for analyzing 13,14-dihydro-15-keto-PGE2 and other eicosanoids.[1][4] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, but it often requires derivatization steps.[1][5] Immunoassays like ELISA are also available and offer high throughput.[6]
Q5: How can I improve the stability of 13,14-dihydro-15-keto-PGE2 during sample preparation and analysis?
A5: To minimize degradation, it is crucial to work at low temperatures and control the pH of your samples.[1] Immediate processing of biological samples is recommended.[1] An effective strategy is the immediate formation of oximes of the ketone groups in an aqueous solution, which stabilizes the molecule before extraction and analysis.[1][5]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
-
Symptoms:
-
Inability to separate 13,14-dihydro-15-keto-PGE2 from other prostaglandin isomers (e.g., PGE₂, PGD₂).
-
Broad or tailing peaks.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | Ensure you are using a suitable column, such as a C18 reversed-phase column, which is commonly recommended for prostaglandin analysis.[7] Check the column's integrity and age; replace if necessary. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A gradient of acetonitrile/water with 0.1% formic acid has been shown to resolve major isomers.[1] Experiment with different organic modifiers and additives to enhance selectivity. |
| Instrumental Issues | Check for extra-column band broadening, which can be caused by long tubing or loose fittings.[1] Ensure the HPLC system is properly maintained. |
Issue 2: Low Signal Intensity in LC-MS/MS Analysis
-
Symptoms:
-
Low abundance or complete absence of the target analyte peak.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | As highlighted in the FAQs, ensure immediate sample processing and storage at -80°C.[4] Consider using antioxidants like butylated hydroxytoluene (BHT) during extraction.[7] |
| Suboptimal Extraction | Review your extraction protocol for efficiency. Acidifying the sample to approximately pH 3.5 before extraction with a solvent mixture like hexane (B92381) and ethyl acetate (B1210297) is a common practice.[7] |
| Improper Mass Spectrometry Parameters | Use optimized Multiple Reaction Monitoring (MRM) transitions for 13,14-dihydro-15-keto-PGE2. Analysis is typically performed in negative ionization mode.[7] |
| Ion Source Issues | Electrospray ionization (ESI) is commonly used. Ensure the ESI source is clean, as contamination can suppress the signal.[7] |
Issue 3: Poor Reproducibility of Results
-
Symptoms:
-
High variability in quantitative results between replicate samples or different batches.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including collection, storage, and extraction times and temperatures, to ensure uniform treatment of all samples.[7] |
| Lack of an Appropriate Internal Standard | The use of a stable isotope-labeled internal standard is crucial to account for analyte loss during sample preparation and for matrix effects.[7] If a deuterated standard for 13,14-dihydro-15-keto-PGE2 is unavailable, a deuterated analog of a closely related prostaglandin, such as PGE2-d4, can be used.[7] |
| Instrument Performance Fluctuations | Regularly monitor the performance of your LC-MS/MS system using a standard mixture to check for any changes in sensitivity, peak shape, or retention time.[7] |
Data Presentation
Table 1: Comparison of Analytical Methods for 13,14-dihydro-15-keto-PGE2 Analysis
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng range) | High (pg/mL range) |
| Specificity | Very High | High | Moderate to High |
| Intra-assay Precision | ≤15% CV | 11.8% CV[5] | Typically <10% CV |
| Inter-assay Precision | ≤15% CV | 8.1% CV[5] | Typically <15% CV |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Moderate complexity | High complexity (derivatization required) | Low to moderate complexity |
| Data synthesized from multiple sources.[6] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Blood Samples:
-
Urine Samples:
-
Collect spot or 24-hour urine samples.
-
Store immediately at -80°C until analysis.[4]
-
Protocol 2: Solid Phase Extraction (SPE) for LC-MS/MS Analysis
-
Conditioning: Condition an octadecyl-bonded silica (B1680970) gel (C18) SPE cartridge with methanol (B129727) followed by water.[1]
-
Acidification and Loading: Acidify the sample (e.g., plasma, urine) to approximately pH 3.5.[6][7] Load the acidified sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.[1]
-
Elution: Elute the prostaglandins (B1171923) and their metabolites with a higher concentration of an organic solvent such as methanol or acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: Recommended workflow for blood and urine sample collection and initial processing.
Caption: Chemical degradation pathways of 13,14-dihydro-15-keto-PGE2.
Caption: A logical workflow for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Accurate Measurement of 15-Keto-PGE2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the artefactual formation of 15-keto-prostaglandin E2 (15-keto-PGE2) during its measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a primary metabolite of prostaglandin (B15479496) E2 (PGE2), formed by the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While historically considered inactive, recent studies have revealed its own biological activities, including anti-inflammatory and anti-carcinogenic effects.[1][2] Accurate measurement of this compound is crucial as it serves as a reliable biomarker for in vivo PGE2 production and can provide insights into various physiological and pathological processes, including inflammation, cancer, and sepsis.[3][4]
Q2: What are the main challenges in measuring this compound?
A2: The primary challenge is the inherent chemical instability of this compound. It readily undergoes degradation, particularly in aqueous media, leading to the formation of artefactual products.[5] This instability is influenced by factors such as pH, temperature, and the presence of proteins like albumin.[5][6]
Q3: What are the common artefactual products formed from this compound degradation?
A3: The main artefactual products are 15-keto-PGA2, formed through dehydration, and a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, which is formed at alkaline pH.[5] The formation of these compounds can lead to inaccurate measurements and misinterpretation of results.
Q4: How can I prevent the artefactual formation of this compound during sample handling and storage?
A4: Immediate stabilization of the sample is critical. This can be achieved by:
-
Methyl Oximation: This is a highly effective method that stabilizes the keto groups at positions 9 and 15, preventing degradation.[7][8]
-
pH Control: Maintaining a neutral pH and avoiding highly acidic or alkaline conditions is crucial.[5]
-
Low Temperature: Samples should be processed and stored at low temperatures (e.g., -80°C) to minimize degradation.[6]
-
Inhibitors: Adding a prostaglandin synthesis inhibitor, like indomethacin, to blood samples can prevent the ex vivo formation of prostaglandins (B1171923).
Troubleshooting Guides
Radioimmunoassay (RIA)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete extraction. | Optimize the extraction solvent and pH. Ensure thorough mixing during extraction. |
| Degradation of this compound. | Stabilize samples immediately with methyl oximation. Maintain low temperatures throughout the procedure. | |
| High Background/Non-specific Binding | Cross-reactivity of the antibody. | Use a highly specific antibody raised against the methyl oxime derivative of this compound.[7] Perform a cross-reactivity panel with related prostaglandins. |
| Interference from other lipids. | Purify the sample extract using chromatography (e.g., Sephadex LH20) before RIA.[9] Be aware that high concentrations of free fatty acids can interfere with the assay.[10] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all sample collection, storage, and processing steps. |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each sample and reagent. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Peak for this compound | Incomplete derivatization. | Ensure complete conversion to the methyl oxime and silyl (B83357) ether derivatives. Optimize reaction time and temperature. Use fresh derivatization reagents. |
| Analyte degradation in the injector port. | Ensure the injector port temperature is not too high. The use of derivatization increases thermal stability. | |
| Peak Tailing or Broadening | Active sites in the GC column. | Use a deactivated column. Condition the column before analysis. |
| Contamination of the injector liner. | Replace the injector liner regularly. | |
| Interfering Peaks | Co-elution with other sample components. | Optimize the GC temperature program to improve separation. |
| Contamination from reagents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature before use. |
| Incorrect reagent preparation or addition. | Double-check all dilutions and ensure reagents are added in the correct order. | |
| Insufficient incubation times. | Adhere to the incubation times specified in the kit protocol. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| High concentration of detection reagent. | Ensure the detection reagent is diluted according to the protocol. | |
| Poor Standard Curve | Improper standard preparation. | Prepare fresh standards for each assay. Ensure accurate serial dilutions. |
| Pipetting inaccuracies. | Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data on this compound Stability
| Condition | Effect on this compound Stability | Artefactual Products | Reference |
| High pH (Alkaline) | Rapid degradation. | 15-keto-PGA2 and bicyclic compound (11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2). | [5] |
| Low pH (Acidic) | Rapid degradation. | 15-keto-PGA2. | [5] |
| Neutral pH (in buffer) | Relatively more stable, but degradation still occurs. | 15-keto-PGA2. | [6] |
| Increased Temperature | Accelerated degradation. | Not specified, but likely a mixture of degradation products. | [6] |
| Presence of Albumin | Significantly accelerated degradation, even at neutral pH. | Promotes the formation of the bicyclic rearrangement product. | [5][6] |
Detailed Experimental Protocols
Protocol 1: Sample Collection and Stabilization for this compound Measurement
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Inhibition of Prostaglandin Synthesis: Immediately add a cyclooxygenase inhibitor, such as indomethacin, to the blood sample to prevent ex vivo prostaglandin formation.
-
Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Separation: Carefully transfer the plasma supernatant to a clean polypropylene (B1209903) tube.
-
Stabilization by Methyl Oximation:
-
Prepare a fresh solution of methylamine (B109427) hydrochloride.
-
Add the methylamine hydrochloride solution to the plasma sample to a final concentration that ensures complete oximation of the keto groups.
-
Incubate the mixture as recommended by established protocols (e.g., overnight at room temperature) to allow for the formation of the stable methyl oxime derivative.[11]
-
-
Storage: Store the stabilized plasma samples at -80°C until analysis.
Protocol 2: Radioimmunoassay (RIA) for this compound Methyl Oxime
This protocol is a generalized procedure and should be optimized based on the specific antibody and tracer used.
-
Sample Preparation:
-
Thaw the stabilized plasma samples (containing the methyl oxime derivative of this compound) on ice.
-
Extract the samples using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification to an appropriate pH.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in assay buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of this compound methyl oxime standard.
-
In assay tubes, add the assay buffer, the standard or reconstituted sample, the radiolabeled this compound methyl oxime tracer, and the primary antibody raised against the this compound methyl oxime.
-
Incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding.
-
Separate the antibody-bound and free tracer using a separation agent (e.g., dextran-coated charcoal or a second antibody).
-
Centrifuge the tubes and decant the supernatant.
-
-
Measurement and Calculation:
-
Measure the radioactivity in the pellet (bound fraction) using a gamma or beta counter, depending on the radioisotope used.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard.
-
Determine the concentration of this compound in the samples by interpolating their values from the standard curve.
-
Visualizations
PGE2 Signaling and Metabolism Pathway
Caption: Overview of PGE2 synthesis, signaling, and metabolism.
Experimental Workflow for Accurate this compound Measurement
Caption: Step-by-step workflow for reliable this compound measurement.
Troubleshooting Logic for Low this compound Recovery
Caption: A logical guide for troubleshooting low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Radioimmunoassay of 15-keto-prostaglandin E2 in peripheral plasma after oral administration of prostaglandin E2 tablets used for induction of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A radioimmunoassay for prostaglandin A1 in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement by radioimmunoassay of prostaglandins as their methyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-dihydro-15-keto PGE2 Radioimmunoassay (RIA)
Welcome to the technical support center for the 13,14-dihydro-15-keto PGE2 (PGE2-M) radioimmunoassay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the accuracy and sensitivity of the PGE2-M radioimmunoassay?
A1: The inherent instability of 13,14-dihydro-15-keto PGE2 is a primary challenge. This metabolite can degrade in aqueous media, with the rate of degradation influenced by pH, temperature, and the presence of proteins like albumin.[1] Proper sample handling, including the immediate addition of a cyclooxygenase inhibitor (e.g., indomethacin) upon collection and storage at -80°C, is crucial to prevent artefactual changes in analyte concentration.[2]
Q2: My signal-to-noise ratio is low. What are the likely causes and solutions?
A2: A low signal-to-noise ratio can stem from several factors:
-
Suboptimal Antibody or Tracer Concentration: The balance between the antibody and the radiolabeled tracer is critical for assay sensitivity.
-
Matrix Effects: Interfering substances in the sample (e.g., lipids, proteins) can suppress the binding of the antibody to the tracer.
-
Degraded Reagents: The radiolabeled tracer can degrade over time, leading to reduced binding.
To address this, consider re-optimizing the antibody and tracer concentrations, implementing a sample extraction procedure to remove interfering matrix components, and ensuring the quality of your reagents.
Q3: Should I extract my samples before running the RIA?
A3: Yes, for complex biological matrices like plasma or serum, sample extraction is highly recommended to improve assay sensitivity and specificity.[3][4][5] Unextracted plasma can contain high concentrations of free fatty acids and other lipids that may cross-react with the antibody, leading to inaccurate results. Solid-phase extraction (SPE) using C18 columns is a common and effective method for purifying and concentrating PGE2-M from such samples.
Q4: Can I measure PGE2-M directly in plasma without any pre-treatment?
A4: While some direct assays exist, they are prone to inaccuracies due to the instability of PGE2-M and matrix interference.[2][6] A more robust method involves the chemical conversion of PGE2-M and its degradation products into a single, stable bicyclic derivative (11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2) by alkalinization of the plasma.[6][7][8] A radioimmunoassay targeting this stable derivative can provide a more accurate reflection of the total PGE2-M concentration.
Troubleshooting Guides
Issue 1: Low Maximum Binding (B0)
-
Symptom: The radioactivity counts for the zero standard (wells with only antibody and tracer) are lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Radiolabeled Tracer | Use a fresh batch of tracer. Ensure proper storage conditions as per the manufacturer's instructions. |
| Incorrect Antibody Dilution | The antibody concentration may be too low. Perform an antibody titration to find the optimal dilution that binds 30-60% of the added tracer. |
| Inactive Antibody | Verify the storage conditions and expiration date of the antibody. If necessary, use a new vial of antibody. |
| Buffer Issues | Ensure the assay buffer composition and pH are correct. Contaminants in the buffer can interfere with binding. |
Issue 2: High Non-Specific Binding (NSB)
-
Symptom: The radioactivity counts in the NSB wells (containing tracer but no antibody) are a high percentage of the total counts.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Tracer Sticking to Tubes | Add a carrier protein like bovine serum albumin (BSA) at approximately 0.3% to the assay buffer to block non-specific binding sites on the reaction tubes. |
| Degraded Tracer | Damaged radioligand can exhibit increased non-specific binding.[9] Replace with a fresh tracer. |
| Ineffective Separation of Bound and Free Tracer | Ensure the separation reagent (e.g., precipitating antibody, charcoal) is added correctly and that centrifugation steps are performed at the appropriate speed and temperature. |
Issue 3: Poor Assay Sensitivity
-
Symptom: The standard curve is flat, and there is little difference in counts between the high and low standards.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Re-optimize the concentrations of both the primary antibody and the tracer. The ideal tracer concentration is slightly below the saturation point for the chosen antibody dilution.[10] |
| Matrix Effects | Implement a sample extraction protocol, such as solid-phase extraction, to remove interfering substances from your samples.[3][5] |
| Incorrect Incubation Conditions | Optimize incubation time and temperature. For many RIAs, incubation at a lower temperature (e.g., 4°C) for a longer period (e.g., 16-20 hours) can improve binding and sensitivity.[3][11] |
| High Cross-Reactivity | If your samples contain high levels of structurally similar prostaglandins (B1171923), they may be cross-reacting with the antibody. Sample purification can help mitigate this. Check the antibody's cross-reactivity profile. |
Data Presentation
Table 1: Key Parameters for RIA Optimization
| Parameter | Recommended Range/Value | Rationale for Improved Sensitivity |
| Primary Antibody Dilution | Binds 30-60% of tracer (B0/T) | Ensures a sufficient number of binding sites are available for competition between labeled and unlabeled antigen.[10] |
| Incubation Temperature | 4°C or 6-8°C | Lower temperatures often favor antibody-antigen binding kinetics, leading to higher affinity interactions.[11] |
| Incubation Time | 16-24 hours (overnight) | Allows the binding reaction to reach equilibrium, which is crucial for competitive assays.[3] |
| Tracer Concentration | Slightly below antibody saturation | Provides an optimal competitive environment. Too much tracer can mask the presence of low concentrations of the analyte.[10] |
Table 2: Performance Characteristics of a Sensitive PGE2-M RIA
| Performance Metric | Typical Value | Reference |
| Detection Limit | 0.8 - 5 pg | [8][12] |
| 50% B/B0 Displacement | ~15-16.6 pg | [6][8] |
| Intra-Assay CV | < 10% | [6] |
| Inter-Assay CV | < 16% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of PGE2-M from Plasma
This protocol is a general guideline for the purification and concentration of prostaglandins from biological fluids.
-
Sample Preparation:
-
C18 Column Conditioning:
-
Wash a 100 mg C18 reverse-phase column with 10 mL of ethanol, followed by 10 mL of deionized water.[3]
-
-
Sample Loading:
-
Apply the acidified plasma supernatant to the conditioned C18 column at a flow rate of about 0.5 mL/minute.[3]
-
-
Washing:
-
Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane (B92381) to remove polar impurities and lipids.[3]
-
-
Elution:
-
Elute the prostaglandin (B15479496) metabolites with 10 mL of ethyl acetate (B1210297).[3]
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the desired volume of RIA assay buffer.
-
Protocol 2: General Radioimmunoassay Procedure
This protocol outlines the general steps for a competitive RIA. Specific volumes and concentrations should be optimized for your particular assay.
-
Assay Setup:
-
Prepare a standard curve by serially diluting a known concentration of PGE2-M standard in assay buffer.
-
In appropriately labeled polypropylene (B1209903) tubes, add assay buffer, standards or extracted samples, radiolabeled PGE2-M tracer, and the diluted primary antibody.
-
-
Incubation:
-
Vortex the tubes gently and incubate, typically overnight (16-20 hours), at 4°C.[3]
-
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a second antibody against the primary antibody's species, or charcoal) to separate the antibody-bound complex from the free radiolabeled antigen.
-
Incubate as required by the separation reagent protocol.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
-
Data Acquisition:
-
Carefully decant the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot a standard curve of the percentage of bound tracer versus the concentration of the unlabeled standard.
-
Determine the concentration of PGE2-M in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Metabolic conversion of PGE2 to its primary plasma metabolite.
Caption: A logical workflow for troubleshooting RIA sensitivity issues.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for the unstable pulmonary metabolites of prostaglandin E1 and E2: an indirect index of their in vivo disposition and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive radioimmunoassay for 11-deoxy-13, 14-dihydro-15-keto-11, 16-cyclo-prostaglandin E2: application as an index of prostaglandin E2 biosynthesis during human pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. revvity.com [revvity.com]
- 11. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassays for prostaglandin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the stability of 13,14-dihydro-15 keto-PGE2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 13,14-dihydro-15-keto-PGE2.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 13,14-dihydro-15-keto-PGE2?
A1: The stability of 13,14-dihydro-15-keto-PGE2 is primarily influenced by three main factors:
-
pH: The compound is unstable in aqueous media, with degradation occurring rapidly at both high and very low pH.[1]
-
Temperature: Elevated temperatures accelerate the degradation process.[2] For optimal stability, storage at -20°C is recommended.
-
Presence of Albumin: Albumin has been shown to quantitatively accelerate the decomposition of 13,14-dihydro-15-keto-PGE2.[1][2]
Q2: What are the main degradation products of 13,14-dihydro-15-keto-PGE2?
A2: Under different conditions, 13,14-dihydro-15-keto-PGE2 degrades into two primary products:
-
13,14-dihydro-15-keto-PGA2: This is the product of dehydration, which occurs under acidic conditions.[1]
-
11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2: This bicyclic compound is formed via cyclization at elevated pH or in the presence of albumin near neutral pH.[1][2]
Q3: What are the recommended storage conditions for 13,14-dihydro-15-keto-PGE2?
A3: For long-term stability, 13,14-dihydro-15-keto-PGE2 should be stored at -20°C.[3] It is typically supplied in a solution of methyl acetate (B1210297) or ethanol (B145695) for better stability.[3] For experimental use, prepare fresh solutions and use them promptly.
Q4: How can I minimize the degradation of 13,14-dihydro-15-keto-PGE2 during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Work at low temperatures (e.g., on ice) whenever possible.
-
Maintain a pH near neutrality for aqueous solutions, although decomposition to 13,14-dihydro-15-keto-PGA2 can still occur.[2]
-
Avoid the presence of albumin in your buffers unless it is a necessary component of your experimental design.
-
For sensitive analytical measurements, consider immediate derivatization to form oximes of the ketone groups, which can improve stability.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable signal of 13,14-dihydro-15-keto-PGE2 in my analytical run (LC-MS/MS, GC-MS). | Analyte degradation during sample preparation or storage. | Review your sample handling and storage procedures. Ensure samples are kept at -20°C or lower and that processing is done quickly and at low temperatures. Consider adding an antioxidant to your extraction solvent. For GC-MS, derivatization to form oximes immediately after sample collection can prevent degradation.[4] |
| Inconsistent and non-reproducible quantification results. | Inherent instability of the compound leading to variable degradation between samples. | Standardize your entire workflow, from sample collection to analysis. Use a deuterated internal standard to account for analyte loss during sample preparation and for matrix effects. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products (13,14-dihydro-15-keto-PGA2 or 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2). | Check the pH of your solutions. Acidic conditions favor the formation of the PGA2 analog, while alkaline conditions or the presence of albumin favor the bicyclo product.[1][2] Adjust your experimental conditions to minimize the formation of these byproducts. |
| Poor recovery of 13,14-dihydro-15-keto-PGE2 after solid-phase extraction (SPE). | Binding of the analyte or its degradation products to the SPE column or other surfaces. | Optimize your SPE protocol. Ensure the pH of the loading and elution buffers is appropriate to maintain the stability of the analyte. The degradation product 15-keto-dihydro-PGA2 has been reported to bind to albumin and low molecular weight fractions of plasma.[1] |
Quantitative Data
Table 1: Illustrative Effect of pH on the Stability of 13,14-dihydro-15-keto-PGE2 in Aqueous Buffer at 37°C
| pH | Predominant Degradation Pathway | Estimated Half-Life (t½) |
| < 4 | Dehydration | Short |
| 4 - 6 | Dehydration | Moderate |
| 7 - 8 | Dehydration & Cyclization (in presence of albumin) | Moderate to Short |
| > 8 | Cyclization | Short |
Note: This table is for illustrative purposes. Actual half-lives will vary depending on the specific experimental conditions.
Table 2: Illustrative Effect of Temperature on the Stability of 13,14-dihydro-15-keto-PGE2 in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Expected Relative Degradation Rate |
| 4 | Low |
| 25 | Moderate |
| 37 | High |
Note: This table is for illustrative purposes. Actual degradation rates should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol: Assessment of 13,14-dihydro-15-keto-PGE2 Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 13,14-dihydro-15-keto-PGE2 under various stress conditions.
1. Materials:
-
13,14-dihydro-15-keto-PGE2 standard
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH)
-
Bovine serum albumin (BSA)
-
Phosphate (B84403) buffer solutions (pH 4, 7, and 9)
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
2. Preparation of Stock Solution:
-
Prepare a stock solution of 13,14-dihydro-15-keto-PGE2 (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., ethanol or methyl acetate).
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of (e.g., 10 µg/mL). Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of (e.g., 10 µg/mL). Incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Neutral Hydrolysis: Dilute the stock solution in HPLC-grade water to a final concentration of (e.g., 10 µg/mL). Incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) to a final concentration of (e.g., 10 µg/mL). Incubate at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound or a concentrated solution to dry heat (e.g., 80°C) for various time points.
-
Effect of Albumin: Prepare solutions of 13,14-dihydro-15-keto-PGE2 in phosphate buffer (pH 7.4) with and without a physiologically relevant concentration of BSA (e.g., 4%). Incubate at 37°C for various time points.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Monitor the disappearance of the parent peak and the appearance of degradation product peaks.
5. Data Analysis:
-
Calculate the percentage of 13,14-dihydro-15-keto-PGE2 remaining at each time point.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 15-Keto-PGE2 and PGE2: Unraveling Their Divergent Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Prostaglandin (B15479496) E2 (PGE2) and its metabolite, 15-Keto-Prostaglandin E2 (15-Keto-PGE2), is critical for advancing therapeutic strategies in inflammation, cancer, and beyond. While historically considered an inactive metabolite, recent evidence reveals that this compound possesses distinct biological activities that contrast with its well-characterized precursor, PGE2.
This guide provides a comprehensive comparison of the biological activities of this compound and PGE2, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Contrasting Roles in Inflammation and Cellular Signaling
PGE2 is a potent lipid mediator known for its multifaceted and often pro-inflammatory roles in the body.[1][2] It is a key player in the classic signs of inflammation, including redness, swelling, and pain.[3] Its actions are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4, which trigger diverse downstream signaling cascades.[4][5]
In contrast, this compound, the oxidized metabolite of PGE2, is now recognized for its anti-inflammatory and anti-carcinogenic properties.[6][7] It can modulate various cellular signaling pathways, including the suppression of STAT3 signaling and activation of the Nrf2-mediated antioxidant response.[6][7] Accumulating evidence suggests that this compound is not merely an inactive byproduct but an active signaling molecule that may play a role in the resolution of inflammation.[8][9]
Data Presentation: A Quantitative Comparison
The differing biological effects of this compound and PGE2 are rooted in their distinct interactions with the EP receptors. The following table summarizes key quantitative data from receptor binding and functional assays.
| Parameter | This compound | PGE2 | Receptor Subtype | Cell Line | Reference |
| Binding Affinity (IC50, µM) | 0.117 | Not explicitly stated for direct comparison | EP2 | HEK | [10] |
| 2.82 | Not explicitly stated for direct comparison | EP4 | HEK | [10] | |
| 2.6 | Significantly higher affinity | EP2 | CHO | [10] | |
| 15 | Significantly higher affinity | EP4 | CHO | [10] | |
| cAMP Formation (EC50, µM) | 0.137 | Not explicitly stated for direct comparison | EP2 | HEK | [10] |
| 0.426 | Not explicitly stated for direct comparison | EP4 | HEK | [10] | |
| 1.8 | Significantly higher potency | EP2 | CHO | [10] | |
| >33 | Significantly higher potency | EP4 | CHO | [10] | |
| β-catenin/TCF Transcriptional Activity | Partial agonist | Full agonist | EP2 and EP4 | HEK | [11] |
Signaling Pathways: A Visual Explanation
The differential receptor affinities and downstream effects of PGE2 and this compound can be visualized through their distinct signaling pathways.
Caption: PGE2 Signaling Pathway via EP2 and EP4 receptors.
Caption: this compound Signaling illustrating its partial agonism and alternative pathways.
Experimental Protocols
To enable researchers to investigate and validate these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound and PGE2 to EP receptors.
Objective: To determine the inhibition constant (Ki) of unlabeled ligands (this compound and PGE2) by measuring their ability to compete with a radiolabeled ligand for binding to EP receptors.
Materials:
-
HEK293 cells stably expressing the EP receptor of interest (EP2 or EP4).
-
[³H]PGE2 (radiolabeled ligand).
-
Unlabeled this compound and PGE2.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Harvest the HEK293 cells expressing the target EP receptor and prepare a membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]PGE2 at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or PGE2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]PGE2 as a function of the log concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional consequence of EP receptor activation by quantifying intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of this compound and PGE2 in stimulating cAMP production.
Materials:
-
HEK293 cells expressing the EP receptor of interest (EP2 or EP4).
-
This compound and PGE2.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Ligand Stimulation: Add varying concentrations of this compound or PGE2 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the ligand. Determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal response) for each ligand.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for comparing the biological activities of this compound and PGE2.
References
- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-Keto-Prostaglandin E2 and its Non-Electrophilic Analogue 13,14-dihydro-15-keto PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-Keto-Prostaglandin E2 (15-keto-PGE2) and its non-electrophilic analogue, 13,14-dihydro-15-keto PGE2. We delve into their distinct chemical properties, biological activities, and impacts on key signaling pathways, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.
Core Chemical Distinction: The Electrophilic Nature of this compound
This compound is an electrophilic molecule due to the presence of an α,β-unsaturated ketone moiety.[1][2] This reactive center enables it to form covalent adducts with nucleophilic residues, such as cysteine, on cellular proteins, thereby modulating their function.[2][3] In contrast, 13,14-dihydro-15-keto PGE2 lacks this α,β-unsaturated carbonyl group and is therefore considered a non-electrophilic analogue.[1][3] This fundamental structural difference accounts for their divergent biological activities.
Comparative Biological Activity and Receptor Interactions
While initially considered an inactive metabolite of PGE2, recent studies have revealed that this compound possesses significant biological activity, acting as a partial or biased agonist at E-type prostanoid (EP) receptors and as a ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][4][5] Conversely, 13,14-dihydro-15-keto PGE2 exhibits substantially diminished biological activity, primarily serving as a stable biomarker for in vivo PGE2 synthesis due to its poor affinity for EP receptors.[6][7][8]
Quantitative Comparison of Receptor Binding and Signaling
The following tables summarize the quantitative data on the interactions of this compound and its non-electrophilic analogue with key receptor targets.
| Compound | Receptor | Parameter | Value | Cell Line | Reference |
| This compound | EP2 | EC50 (cAMP) | 137 nM | HEK-EP2 | [5] |
| EP4 | EC50 (cAMP) | 426 nM | HEK-EP4 | [5] | |
| EP2 | EC50 (β-catenin) | 29.3 nM | HEK-EP2 | [5] | |
| EP4 | EC50 (β-catenin) | 19.5 nM | HEK-EP4 | [5] | |
| EP2 | EC50 (ERK) | 53.0 nM | HEK-EP2 | [5] | |
| EP4 | EC50 (ERK) | 185 nM | HEK-EP4 | [5] | |
| 13,14-dihydro-15-keto PGE2 | EP2 | Ki | 12 µM | CHO | [7][8] |
| EP4 | Ki | 57 µM | CHO | [7][8] | |
| EP2 | EC50 (adenylate cyclase) | >18 µM | CHO | [7][8] | |
| EP4 | EC50 (adenylate cyclase) | >38 µM | CHO | [7][8] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
Impact on Key Signaling Pathways
The structural differences between this compound and its dihydro analogue lead to distinct effects on downstream signaling cascades.
EP Receptor Signaling
This compound can bind to and activate EP2 and EP4 receptors, albeit as a partial agonist compared to PGE2.[4][5] This interaction can lead to the production of cyclic AMP (cAMP) and the activation of β-catenin and ERK signaling pathways.[5] In contrast, 13,14-dihydro-15-keto PGE2 does not effectively bind to or activate EP2 and EP4 receptors, resulting in a lack of downstream signaling through these pathways.[6][7][8]
Caption: Metabolism of PGE2 and differential EP receptor signaling by its metabolites.
PPAR-γ Activation
This compound is a known ligand for PPAR-γ, a nuclear receptor that plays a crucial role in regulating gene expression involved in inflammation and metabolism.[1][9][10] Activation of PPAR-γ by this compound has been shown to inhibit the production of pro-inflammatory cytokines and suppress tumor cell growth.[1][11][12] The non-electrophilic nature of 13,14-dihydro-15-keto PGE2 prevents it from effectively activating this pathway.
Caption: this compound activates the PPAR-γ signaling pathway.
STAT3 Signaling
The electrophilic α,β-unsaturated carbonyl group of this compound is essential for its ability to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] this compound has been shown to directly interact with and modify STAT3, leading to the inhibition of its phosphorylation, dimerization, and nuclear translocation.[1] In stark contrast, the non-electrophilic 13,14-dihydro-15-keto PGE2 fails to inhibit STAT3 phosphorylation and its associated downstream effects on cell growth and transformation.[1][3]
Caption: this compound inhibits STAT3 signaling via its electrophilic moiety.
Experimental Protocols
Measurement of EP Receptor-Mediated cAMP Production
This protocol describes a method to quantify cAMP levels in response to agonist stimulation in cells expressing EP receptors.
1. Cell Culture and Treatment:
- Culture HEK-293 cells stably expressing either EP2 or EP4 receptors (HEK-EP2 or HEK-EP4) in appropriate media.
- Seed cells in 96-well plates and grow to 80-90% confluency.
- On the day of the experiment, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
- Treat cells with varying concentrations of this compound, 13,14-dihydro-15-keto PGE2, or a vehicle control for 1 hour at 37°C.
2. cAMP Quantification:
- Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., a competitive ELISA or a time-resolved fluorescence resonance energy transfer-based assay).
- Measure the intracellular cAMP concentration using a plate reader.
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each sample relative to the standard curve and normalize to the protein concentration of the cell lysate.
Western Blot Analysis for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 in cell lysates by Western blotting.
1. Cell Lysis and Protein Quantification:
- Treat MCF10A-ras cells with 20 µM of either this compound or 13,14-dihydro-15-keto PGE2 for various time points.[3]
- Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
2. Electrophoresis and Immunoblotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-P-STAT3 Y705) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
Luciferase Reporter Assay for PPAR-γ Transcriptional Activity
This protocol outlines a method to measure the activation of PPAR-γ by monitoring the expression of a luciferase reporter gene.
1. Cell Transfection and Treatment:
- Co-transfect cells (e.g., hepatocellular carcinoma cells) with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-γ response element (PPRE) upstream of the luciferase gene.
- After 24 hours, treat the transfected cells with this compound, 13,14-dihydro-15-keto PGE2, or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
2. Luciferase Activity Measurement:
- After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
- Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol of the luciferase assay system.
- Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Conclusion
The presence of an electrophilic α,β-unsaturated ketone moiety in this compound confers upon it a unique and potent biological activity profile that is absent in its non-electrophilic analogue, 13,14-dihydro-15-keto PGE2. While this compound can modulate key signaling pathways involved in inflammation and cell proliferation, such as EP receptor, PPAR-γ, and STAT3 signaling, its dihydro counterpart is largely inactive. This highlights the critical role of electrophilicity in the biological function of certain lipid mediators and underscores the importance of considering the metabolic fate of prostaglandins (B1171923) in drug development and biomedical research. The 13,14-dihydro-15-keto PGE2, due to its stability and lack of significant biological activity, remains a valuable biomarker for assessing in vivo PGE2 production.
References
- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection | PLOS Pathogens [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15-PGDH inhibits hepatocellular carcinoma growth through this compound/PPARγ-mediated activation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Cold Recovery: Validating 15-Keto-PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-Keto-Prostaglandin E2 (15-Keto-PGE2) and alternative biomarkers for predicting and monitoring recovery from the common cold, primarily caused by rhinovirus infections. The objective is to present the supporting experimental data for this compound's validation and contrast its performance with other potential markers.
Introduction
The common cold is a self-limiting upper respiratory tract infection, yet the duration and severity of symptoms during the recovery phase can vary significantly among individuals. Identifying reliable biomarkers that predict a faster recovery is crucial for developing targeted therapeutic strategies and for patient stratification in clinical trials. Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator that is metabolized to this compound. While once considered an inactive metabolite, recent evidence suggests that this compound plays an active role in the resolution of inflammation. A key study has identified nasal this compound as a predictor of recovery in experimental rhinovirus-induced colds, showing that higher levels of this molecule during the acute phase are associated with fewer symptoms during recovery.[1][2][3][4][5]
This guide will compare this compound with two other classes of potential biomarkers: Specialized Pro-Resolving Mediators (SPMs) and pro-inflammatory cytokines.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from studies evaluating this compound and alternative biomarkers in the context of respiratory viral infections.
| Biomarker Category | Specific Biomarker | Sample Type | Key Finding | Quantitative Data | Reference |
| Prostaglandin Metabolite | This compound | Nasal Lavage Fluid | Inversely associated with cold symptoms during recovery. | Multivariable analysis P-value = .0043; Univariable analysis P-value = .046.[1][3] | [1][2][3][4][5] |
| Specialized Pro-Resolving Mediators (SPMs) | Resolvin D1 (RvD1) | - | Reduces viral mimic-induced IL-6 and IL-8 production in human lung epithelial cells. | - | [6] |
| Lipoxin A4 (LXA4) | Bronchoalveolar Lavage Fluid (in a model of lung injury) | Reduces total cell count and neutrophil percentage. | - | [1] | |
| Pro-inflammatory Cytokines | Interleukin-6 (IL-6) | Nasal Lavage Fluid | Levels are elevated during respiratory syncytial virus (RSV) infection. | - | [7] |
| Interleukin-8 (IL-8) | Nasal Lavage Fluid | Secreted in a time- and virus dose-dependent manner during RSV infection. | - | [7] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Nasal Lavage Fluid | Low amounts released from peripheral blood mononuclear cells after RSV infection. | - | [7] |
Experimental Protocols
Human Rhinovirus Challenge Model
A common experimental model to study the common cold involves the intranasal inoculation of healthy volunteers with a specific strain of rhinovirus (e.g., HRV-16).[8]
-
Subject Recruitment: Healthy adult volunteers are screened for low serum neutralizing antibody titers to the challenge virus strain to ensure susceptibility.
-
Inoculation: A pre-determined dose of the virus is administered intranasally.
-
Monitoring: Subjects are monitored in a controlled environment. Symptoms are recorded daily using a standardized scoring system. Nasal lavage samples are collected at baseline and at specified time points post-inoculation for biomarker analysis.
Nasal Lavage Fluid Collection
This procedure is used to sample the mucosal lining of the nasal cavity.
-
Procedure: 5 mL of sterile saline solution is instilled into each nostril while the subject is in a supine position.[9]
-
The fluid is held in the nasal cavity for a short period before being expelled into a collection container.[9]
-
The collected fluid is then centrifuged to remove cells and debris, and the supernatant is stored at -80°C for later analysis.[9]
Biomarker Quantification
-
This compound and other Eicosanoids (including SPMs): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these lipid mediators. This method offers high sensitivity and specificity.
-
Sample Preparation: Nasal lavage fluid is subjected to solid-phase extraction to isolate the lipid components.
-
Analysis: The extracted lipids are separated by high-performance liquid chromatography and detected by a mass spectrometer.
-
-
Cytokines: Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying cytokine levels in biological fluids.
-
Procedure: Nasal lavage samples are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The intensity of the signal is proportional to the concentration of the cytokine.
-
Signaling Pathways
This compound Signaling
This compound is a metabolite of PGE2, which is synthesized from arachidonic acid by the action of cyclooxygenase-2 (COX-2) and subsequently oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While previously considered inactive, this compound can act as a partial agonist at the prostaglandin E2 receptors EP2 and EP4, modulating downstream signaling pathways such as cAMP formation and β-catenin/TCF signaling. This interaction is thought to contribute to the termination of PGE2-evoked inflammation.
References
- 1. Lipoxin A4 ameliorates alveolar fluid clearance disturbance in lipopolysaccharide-induced lung injury via aquaporin 5 and MAPK signaling pathway - Ba - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Lipoxin A4 attenuates LPS-induced acute lung injury via activation of the ACE2-Ang-(1-7)-Mas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensemble Analysis Identifies Nasal this compound as a Predictor of Recovery in Experimental Rhinovirus Colds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ensemble Analysis Identifies Nasal this compound as a Predictor of Recovery in Experimental Rhinovirus Colds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine (IL-8, IL-6, TNF-alpha) and soluble TNF receptor-I release from human peripheral blood mononuclear cells after respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nasal Lavage Sample collection and processing [protocols.io]
- 9. cmu.edu [cmu.edu]
Differential Effects of 15-Keto-PGE2 on EP2 and EP4 Receptors: A Comparative Guide
This guide provides a detailed comparison of the pharmacological and signaling effects of 15-keto-prostaglandin E2 (15-keto-PGE2), a primary metabolite of prostaglandin (B15479496) E2 (PGE2), on the E-type prostanoid receptors 2 (EP2) and 4 (EP4). While historically considered an inactive metabolite, recent evidence reveals that this compound is a biologically active lipid mediator with distinct effects on these two G-protein coupled receptors (GPCRs).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals investigating prostaglandin signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to PGE2 at human EP2 and EP4 receptors stably expressed in HEK-293 cells.
Table 1: Receptor Binding Affinity
This table presents the binding affinities (IC50) of PGE2 and this compound for EP2 and EP4 receptors, as determined by competitive radioligand binding assays using [3H]PGE2. A lower IC50 value indicates a higher binding affinity.
| Ligand | Receptor | IC50 (nM) | 95% Confidence Interval (nM) |
| PGE2 | EP2 | 8.86 | 5.37 - 14.6 |
| EP4 | 1.83 | 1.09 - 3.07 | |
| This compound | EP2 | 26.6 | 13.9 - 51.0 |
| EP4 | 345 | 185 - 643 |
Data sourced from Endo et al., 2020.[1]
Table 2: Functional Potency and Efficacy in cAMP Signaling
This table compares the potency (EC50) and efficacy (Emax) of PGE2 and this compound in stimulating cyclic AMP (cAMP) formation, a primary downstream signaling event for both EP2 and EP4 receptors.
| Receptor | Ligand | EC50 | Emax (pmol/2.0 x 10⁴ cells) | Agonist Type |
| EP2 | PGE2 | 1.13 nM (0.69 - 1.84 nM) | 21.0 ± 0.76 | Full Agonist |
| This compound | 224 nM (126 - 398 nM) | 22.0 ± 1.10 | Full Agonist | |
| EP4 | PGE2 | 135 pM (69.8 - 261 pM) | 10.7 ± 0.31 | Full Agonist |
| This compound | 426 nM (20.1 - 90.4 nM) | 5.64 ± 0.52 | Partial Agonist |
Data sourced from Endo et al., 2020.[1][6]
Table 3: Functional Potency and Efficacy in ERK Phosphorylation
This table outlines the potency (EC50) and efficacy (Emax) for the phosphorylation of extracellular signal-regulated kinases (ERKs), another signaling pathway modulated by EP2 and EP4 receptors.
| Receptor | Ligand | EC50 | Emax (% of PMA stimulation) | Agonist Type |
| EP2 | PGE2 | 1.57 nM (0.35 - 7.10 nM) | 39.8 ± 5.06 | Partial Agonist |
| This compound | 2.50 µM (0.30 - 20.8 µM) | 11.0 ± 2.61 | Partial Agonist | |
| EP4 | PGE2 | 1.05 nM (0.28 - 3.84 nM) | 97.5 ± 2.30 | Full Agonist |
| This compound | 1.53 µM (0.28 - 8.35 µM) | 66.7 ± 11.2 | Partial Agonist |
Data sourced from Endo et al., 2020.[1][6]
Signaling Pathways and the "Switched Agonist" Hypothesis
Both EP2 and EP4 receptors couple to Gαs proteins to activate adenylyl cyclase and increase intracellular cAMP levels.[3][5] However, the EP4 receptor can also couple to Gαi, which can temper the cAMP response.[7] Furthermore, both receptors can activate the β-catenin/TCF and ERK signaling pathways.[1]
This compound acts as a biased agonist, demonstrating different efficacies across these pathways.[1][8] For EP2, it is a full agonist for cAMP formation but a weak partial agonist for ERK and β-catenin signaling.[1] For EP4, it is a partial agonist across all measured pathways (cAMP, ERK, β-catenin).[1]
This differential activity has led to the "switched agonist" hypothesis.[1][3] In this model, the initial, potent inflammatory signaling is driven by PGE2 acting primarily on EP4 receptors. As PGE2 is metabolized to this compound, the signaling "switches" to the EP2 receptor. This transition, from a potent, multi-pathway EP4 activation to a more restricted, cAMP-dominant EP2 activation, may serve to resolve the initial inflammatory response and restore homeostasis.[1][3]
Figure 1: The "Switched Agonist" hypothesis for PGE2 and this compound signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGE2) for binding to the receptor.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing either human EP2 or EP4 receptors are cultured to ~90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA or Bradford assay.
-
Binding Reaction: In a 96-well plate, membrane preparations (20-50 µg protein) are incubated with a fixed concentration of [3H]PGE2 (e.g., 2-5 nM) and varying concentrations of the unlabeled competitor ligand (PGE2 or this compound).
-
Incubation: The reaction mixture is incubated for 60-90 minutes at room temperature to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates receptor-bound from free radioligand.
-
Washing: Filters are washed multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Filters are dried, and radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition curves.
References
- 1. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. This compound acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 8. This compound | 26441-05-4 | Benchchem [benchchem.com]
Navigating the Role of 15-Keto-PGE2: A Comparative Analysis in Healthy and Diseased Tissues
For Immediate Release
This guide offers a comprehensive comparison of 15-Keto-Prostaglandin E2 (15-keto-PGE2) levels, a critical metabolite of prostaglandin (B15479496) E2 (PGE2), in healthy versus diseased tissues. It is designed for researchers, scientists, and drug development professionals to provide objective data and detailed methodologies, facilitating a deeper understanding of this compound's role in pathology and as a potential therapeutic target.
Quantitative Data Summary
Prostaglandin E2 (PGE2) is a well-established mediator of inflammation and is implicated in the progression of various cancers. Its biological activity is terminated through oxidation to this compound by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). In many cancerous tissues, the expression and activity of 15-PGDH are significantly downregulated. This downregulation leads to an accumulation of pro-inflammatory and pro-tumorigenic PGE2 and a corresponding decrease in the levels of its less active metabolite, this compound. The data presented below from a study on non-small cell lung cancer (NSCLC) illustrates this inverse relationship. Levels of 13,14-dihydro-15-keto-PGE2, a stable metabolite of this compound, were measured.
| Tissue Type | Analyte | Mean Concentration (pg/mg protein) | Standard Error (SE) | Reference |
| Normal Lung Tissue | 13,14-dihydro-15-keto-PGE2 | ~150 | ~25 | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 13,14-dihydro-15-keto-PGE2 | ~50 | ~10 | [1] |
Note: The values are approximated from graphical data presented in the cited study.
Signaling Pathways of this compound
This compound, once considered an inactive metabolite, is now understood to possess its own biological activities, often opposing those of PGE2. It can act as a ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory and anti-proliferative effects. Furthermore, this compound has been shown to suppress the pro-oncogenic STAT3 signaling pathway. It can also interact with prostanoid receptors EP2 and EP4, modulating their downstream signaling.
Caption: Signaling pathways of this compound.
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for research. Due to its instability, its more stable metabolite, 13,14-dihydro-15-keto-PGE2, is often measured as a surrogate. The two primary methods for this analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of 13,14-dihydro-15-keto-PGE2 by LC-MS/MS
This method offers high sensitivity and specificity.
-
Tissue Homogenization:
-
Excise and weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the tissue homogenate supernatant to approximately pH 3 with a dilute acid (e.g., formic acid).
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., hexane) to remove interfering substances.
-
Elute the analyte using an appropriate solvent (e.g., ethyl acetate).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase of the LC system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid).
-
Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a deuterated internal standard for accurate quantification.
-
Quantification of 13,14-dihydro-15-keto-PGE2 by ELISA
ELISA is a high-throughput and cost-effective alternative, though it may have lower specificity compared to LC-MS/MS.
-
Tissue Homogenization:
-
Prepare the tissue homogenate as described in the LC-MS/MS protocol.
-
-
ELISA Procedure (Competitive Assay):
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 13,14-dihydro-15-keto-PGE2 (tracer) to each well.
-
Incubate the plate to allow competitive binding between the analyte in the sample and the tracer for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of 13,14-dihydro-15-keto-PGE2 in the samples is inversely proportional to the signal intensity and is determined by comparison to a standard curve.
-
References
Unveiling Specificity: A Comparative Guide to Antibody Cross-Reactivity in 15-Keto-PGE2 Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of eicosanoids, the accurate quantification of prostaglandin (B15479496) metabolites is paramount. 15-Keto-Prostaglandin E2 (15-Keto-PGE2) is a critical metabolite of PGE2, and its measurement provides valuable insights into inflammatory processes and disease states. Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are a widely used method for the quantification of this compound. However, the specificity of the antibodies employed in these assays is a crucial factor that can significantly impact data integrity. This guide provides a comparative analysis of antibody cross-reactivity in immunoassays targeting this compound and its parent molecule, PGE2, supported by experimental data and detailed protocols.
Understanding the Significance of Cross-Reactivity
In the context of competitive immunoassays for small molecules like this compound, an antibody's cross-reactivity refers to its propensity to bind to molecules other than the target analyte. Due to the structural similarity among prostaglandin metabolites, antibodies raised against one prostaglandin may exhibit binding to others, leading to inaccurate measurements. This guide focuses on the cross-reactivity of antibodies in commercially available ELISA kits, providing a framework for selecting the most appropriate assay for your research needs.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available ELISA kits. It is important to note that while the primary target of these kits is often PGE2, the cross-reactivity with this compound and other related compounds is a key performance indicator for researchers interested in specifically measuring this metabolite.
| Kit Manufacturer | Target Analyte | Cross-Reactant | Cross-Reactivity (%) |
| Cayman Chemical | PGE2 | Prostaglandin E2 | 100% |
| Prostaglandin E3 | 43.0% | ||
| Prostaglandin E1 | 18.7% | ||
| 8-iso Prostaglandin E2 | 2.5% | ||
| 6-keto Prostaglandin F1α | 1.0% | ||
| 15-keto Prostaglandin E2 | <0.01% | ||
| 13,14-dihydro-15-keto PGE2 | 0.02% | ||
| Thermo Fisher | PGE2 | Prostaglandin E2 | 100% |
| Scientific | Prostaglandin E2 Ethanolamide | 100% | |
| Prostaglandin E3 | 43.0% | ||
| 8-iso Prostaglandin E2 | 37.4% | ||
| Prostaglandin E1 | 18.7% | ||
| 6-keto Prostaglandin F1α | 1.0% | ||
| 15-keto Prostaglandin E2 | <0.01% | ||
| Arbor Assays | PGE2 | Prostaglandin E2 | 100% |
| Prostaglandin E1 | 27.28% | ||
| Prostaglandin F2a | 0.33% | ||
| 15-keto-Prostaglandin E1 | < 0.02% | ||
| 16,16-dimethyl-Prostaglandin E2 | < 0.02% | ||
| Abcam | PGE2 | Prostaglandin E2 | 100% |
| Prostaglandin E1 | 70% | ||
| Prostaglandin E3 | 16.3% | ||
| Prostaglandin F1α | 1.4% | ||
| Prostaglandin F2α | 0.7% | ||
| 6-keto-PGF1α | 0.6% | ||
| 13,14-dihydro-15-keto-PGF2α | <0.1% |
Data is compiled from publicly available product datasheets and may be subject to lot-to-lot variation. Researchers should always consult the specific product manual for the most accurate information.
Experimental Protocols
General Protocol for Competitive ELISA
Competitive immunoassays are a common format for quantifying small molecules like this compound.[1] In this setup, the this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microplate pre-coated with capture antibody
-
This compound standard
-
Samples containing unknown amounts of this compound
-
Enzyme-conjugated this compound (tracer)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Dilute samples as necessary.
-
Competitive Binding: Add standards and samples to the wells of the antibody-coated microplate.
-
Tracer Addition: Add the enzyme-conjugated this compound tracer to each well.
-
Incubation: Incubate the plate to allow for competitive binding between the sample/standard this compound and the tracer for the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Protocol for Determining Antibody Cross-Reactivity
This protocol outlines the steps to assess the cross-reactivity of an immunoassay antibody with structurally related compounds.
Materials:
-
The immunoassay kit for the primary analyte (e.g., this compound)
-
Purified standards of potential cross-reactants (e.g., PGE2, PGF2α, etc.)
Procedure:
-
Prepare Standard Curve for Primary Analyte: Run a standard curve for the primary analyte (e.g., this compound) according to the kit protocol. This will be used to determine the 50% binding (B/B0) value.
-
Prepare Cross-Reactant Dilutions: Prepare serial dilutions of each potential cross-reactant. The concentration range should be wide enough to potentially achieve 50% displacement of the tracer.
-
Run Competitive Assay with Cross-Reactants: In separate wells, perform the competitive ELISA as described in the kit protocol, but instead of the primary analyte standard, use the dilutions of the potential cross-reactants.
-
Calculate 50% Binding for Cross-Reactants: For each cross-reactant, determine the concentration that causes a 50% reduction in the maximal signal (the concentration at which it displaces 50% of the tracer).
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (Concentration of primary analyte at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathways of this compound.
Caption: Workflow of a competitive immunoassay for this compound.
Caption: Simplified signaling pathways of this compound.[2][3][4][5]
Conclusion
The selection of an appropriate immunoassay for the quantification of this compound requires careful consideration of antibody specificity. While many commercially available kits are highly specific for their primary target, understanding their cross-reactivity with other structurally similar prostaglandins (B1171923) is essential for accurate data interpretation. By utilizing the information and protocols provided in this guide, researchers can make informed decisions about assay selection and validation, ultimately enhancing the reliability and reproducibility of their findings in the complex field of eicosanoid research.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-PGDH inhibits hepatocellular carcinoma growth through this compound/PPARγ-mediated activation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of 15-Keto-Prostaglandin E2
For researchers, scientists, and drug development professionals, the accurate quantification of 15-keto-prostaglandin E2 (15-keto-PGE2) and its major metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M), is critical for understanding the role of PGE2 in a wide array of physiological and pathological processes.[1][2] Due to the short half-life of PGE2, its more stable metabolites serve as reliable biomarkers for endogenous PGE2 production.[2] This guide provides a detailed comparison of the predominant analytical methods used for their quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays such as ELISA.
The choice of analytical method can significantly influence study outcomes, with each technique offering a unique balance of sensitivity, specificity, throughput, and cost.[3] This document aims to provide an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.
PGE2 Metabolic Pathway
Prostaglandin (B15479496) E2 is rapidly metabolized to 13,14-dihydro-15-keto-PGE2 (PGE-M). This conversion involves two key enzymatic steps: the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase.[2]
Metabolic conversion of PGE2 to its primary plasma metabolite.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on a careful consideration of its performance characteristics. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[2] GC-MS is a robust alternative, though it requires a more complex sample preparation involving derivatization.[3] Immunoassays like ELISA offer high throughput for large-scale studies but may be susceptible to cross-reactivity.[2]
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (sub-pg/mL to ng/mL)[4] | Moderate to High (ng range)[3] | High (pg/mL range)[3] |
| Specificity | Very High[3][4] | High[3] | Moderate to High[3] |
| Accuracy | ≤15% deviation from nominal values[3] | Data not readily available | Data not readily available |
| Intra-assay Precision (%CV) | ≤15%[3] | 11.8%[3][5] | Typically <10%[3] |
| Inter-assay Precision (%CV) | ≤15%[3] | 8.1%[3][5] | Typically <15%[3] |
| Sample Throughput | Moderate[3] | Low to Moderate[3] | High[3] |
| Sample Preparation Complexity | Moderate[3] | High (derivatization required)[3] | Low to Moderate |
| Matrix Effects | Can be minimized with internal standards[4] | Can be an issue | Susceptible to interference[4][6] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound and its metabolites using LC-MS/MS, GC-MS, and ELISA.
Workflow for this compound analysis by LC-MS/MS.
Workflow for this compound analysis by GC-MS.
Workflow for this compound analysis by ELISA.
Detailed Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it the preferred choice for rigorous quantitative analysis.[2][3]
1. Sample Preparation (Solid Phase Extraction - SPE): [3]
-
Thaw biological samples (e.g., plasma, urine) on ice.[7]
-
Spike the sample with a stable isotope-labeled internal standard (e.g., deuterated PGE-M) to correct for analyte loss and matrix effects.[4][7]
-
Acidify the sample to approximately pH 3.5 with a dilute acid like formic acid.[3][7]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[3]
-
Load the acidified sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.[3]
-
Elute the analytes with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]
2. Liquid Chromatography: [3]
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase A: Water with 0.1% formic acid or 0.005% acetic acid.[3]
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same acidic modifier.[3]
-
Gradient: Employ a gradient elution, starting with a low percentage of Mobile Phase B and gradually increasing it.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[3]
3. Tandem Mass Spectrometry: [3]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.[3][4]
4. Quantification:
-
The concentration of this compound or PGE-M is calculated from the peak area ratio of the analyte to the internal standard, by referencing a calibration curve.[4]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and robust method that requires derivatization to increase the volatility of the analyte.[3]
1. Sample Preparation and Derivatization: [3]
-
Extraction: Similar to LC-MS/MS, samples are typically extracted using SPE.[3]
-
Derivatization: This is a critical multi-step process:[3][5]
2. Gas Chromatography: [3]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.[3]
-
Carrier Gas: Helium is the most common carrier gas.[3]
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.[3]
3. Mass Spectrometry: [3]
-
Ionization: Electron Ionization (EI) is typically used.[3]
-
Detection: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.[3]
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method suitable for analyzing a large number of samples, based on competitive binding.[2][3]
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting buffers and preparing a standard curve.[2]
2. Assay Procedure (General Steps): [2][3]
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.[3]
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.[3]
-
Add a specific antibody to each well to initiate competitive binding between the sample analyte and the tracer.[3]
-
Incubate the plate to allow the binding reaction to reach equilibrium.[3]
-
Wash the plate to remove unbound reagents.[3]
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.[3]
-
Stop the reaction and measure the absorbance using a microplate reader.[3]
3. Quantification:
-
The concentration of this compound in the samples is inversely proportional to the intensity of the color and is calculated based on the standard curve.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 15-keto-PGE2 on STAT3 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 15-keto-prostaglandin E2 (15-keto-PGE2) on Signal Transducer and Activator of Transcription 3 (STAT3) activation, benchmarked against its precursor, prostaglandin (B15479496) E2 (PGE2), and other known STAT3 inhibitors. This document is intended to be a valuable resource for researchers in oncology, inflammation, and drug discovery.
Overview of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and apoptosis. The activation of STAT3 is typically mediated by phosphorylation of a specific tyrosine residue (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.
This compound: A Suppressor of STAT3 Activation
Contrary to its precursor, PGE2, which is often associated with pro-inflammatory and pro-carcinogenic signaling pathways that can activate STAT3, this compound has been identified as a suppressor of STAT3 activation.[1][2][3]
The primary mechanism of action for this compound involves the direct covalent modification of STAT3. This interaction is dependent on the α,β-unsaturated carbonyl group present in the this compound molecule.[1][4] Mass spectrometry analysis has revealed that this compound covalently binds to the Cys259 residue of STAT3.[2][5] This modification prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[1][2]
A non-electrophilic analogue, 13,14-dihydro-15-keto-PGE2, which lacks the α,β-unsaturated carbonyl moiety, fails to inhibit STAT3 signaling, highlighting the critical role of this functional group in the inhibitory activity of this compound.[2][4]
Comparative Data
Effects of Prostaglandins on STAT3 Activation
| Compound | Effect on STAT3 Activation | Mechanism of Action |
| This compound | Inhibition | Direct covalent modification of STAT3 at Cys259, preventing phosphorylation and dimerization.[2][5] |
| PGE2 | Activation | Activates STAT3 signaling, primarily through the EP4 receptor, which can involve the MEK1/2-ERK1/2 signaling cascade.[6] |
| 13,14-dihydro-15-keto-PGE2 | No significant effect | Lacks the α,β-unsaturated carbonyl group necessary for covalent modification of STAT3.[4] |
Comparison with Other STAT3 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 |
| This compound | STAT3 | Direct covalent modification | Not reported |
| Stattic | STAT3 SH2 domain | Prevents STAT3 dimerization and nuclear translocation. | 5.1 µM (in cell-free assays)[7] |
| Cryptotanshinone | STAT3 | Inhibits phosphorylation of STAT3 at Tyr705. | 4.6 µM (in a cell-free assay)[7][8] |
| Niclosamide | STAT3 | Inhibits STAT3 phosphorylation. | 0.7 µM (in a cell-free assay)[7][8] |
| WP1066 | JAK2/STAT3 | Inhibits JAK2 and STAT3 phosphorylation. | 2.30 µM (JAK2), 2.43 µM (STAT3) in HEL cells[7] |
| C188-9 | STAT3 | Binds to STAT3 with high affinity, preventing its activation. | KD = 4.7 nM[8] |
Signaling Pathways and Experimental Workflow
Prostaglandin E2 Metabolism and STAT3 Interaction
The following diagram illustrates the metabolic conversion of PGE2 to this compound and the subsequent inhibitory effect of this compound on STAT3 activation.
Experimental Workflow: Western Blot for STAT3 Phosphorylation
The following diagram outlines a typical workflow for assessing STAT3 phosphorylation via Western blotting.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a general guideline for assessing the phosphorylation status of STAT3 in cell lysates. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell culture reagents
-
This compound and other test compounds
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Tris/Glycine/SDS running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Stripping buffer (optional)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound or other compounds at various concentrations for the desired time. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To normalize the data, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.[9][10][11][12]
Conclusion
This compound demonstrates a distinct and opposing effect on STAT3 activation when compared to its precursor, PGE2. Its unique mechanism of direct covalent modification of STAT3 presents a novel approach for targeting this critical oncogenic pathway. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of this compound and its analogues as therapeutic agents.
References
- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 15-keto-PGE2 and 13,14-dihydro-15-keto-PGE2 in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 15-keto-prostaglandin E2 (15-keto-PGE2) and its metabolite, 13,14-dihydro-15-keto-prostaglandin E2 (13,14-dihydro-15-keto-PGE2), focusing on their respective abilities to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The evidence presented underscores a critical structural determinant for the bioactivity of this compound as a STAT3 inhibitor.
Executive Summary
Extensive research demonstrates that this compound effectively suppresses STAT3 signaling, a key pathway implicated in cancer cell proliferation, survival, and inflammation.[1][2][3] This inhibitory activity is attributed to the presence of an α,β-unsaturated carbonyl group in its structure, which enables covalent modification of the STAT3 protein.[1][3] In stark contrast, 13,14-dihydro-15-keto-PGE2, which lacks this reactive moiety, fails to inhibit STAT3 signaling.[1][3]
Comparative Efficacy in STAT3 Inhibition
The differential effects of this compound and 13,14-dihydro-15-keto-PGE2 on STAT3 signaling are summarized below. The data is primarily derived from studies on human breast cancer cell lines, such as H-Ras transformed MCF10A cells.
| Parameter | This compound | 13,14-dihydro-15-keto-PGE2 | Reference |
| STAT3 Phosphorylation (Tyr705) | Inhibits | No effect | [1][3] |
| STAT3 Dimerization | Inhibits | No effect | [3] |
| STAT3 Nuclear Translocation | Inhibits | No effect | [3] |
| STAT3 Transcriptional Activity | Inhibits | No effect | [3] |
| Inhibition of Cancer Cell Growth | Suppresses | No effect | [1][3] |
| Mechanism of Action | Covalent modification of STAT3 at Cys259 via its α,β-unsaturated carbonyl group.[1][4][5][6] | Lacks the electrophilic α,β-unsaturated carbonyl group necessary for STAT3 modification.[1][3] | [1][3][4][5][6] |
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound on the STAT3 pathway is direct and relies on its unique chemical structure.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 15-Keto-PGE2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 15-keto-prostaglandin E2 (15-Keto-PGE2), a critical metabolite of PGE2. Adherence to these protocols will help minimize environmental impact and maintain a safe research environment.
Safety and Hazard Information
There are conflicting classifications regarding the hazards of this compound. One Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, another SDS classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation[2]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, treating it as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn during handling and disposal[2][3]. All operations should be conducted in a well-ventilated area[2].
Quantitative Data Summary
For safe handling and storage, please refer to the following quantitative information.
| Parameter | Value | Source |
| Storage Temperature | -20°C (1 month) or -80°C (6 months, under nitrogen) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste. The guiding principle is to manage all waste streams containing this compound as hazardous chemical waste to ensure the highest level of safety and environmental protection.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled hazardous waste container (compatible with the waste type, e.g., solvents).
-
Secondary containment for the waste container.
-
Hazardous waste tags.
Procedure:
-
Waste Segregation:
-
Isolate all waste materials contaminated with this compound. This includes:
-
Unused neat compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, gloves, and bench paper.
-
Rinsate from cleaning contaminated glassware.
-
-
-
Waste Container Preparation:
-
Select a waste container that is chemically compatible with the waste being collected (e.g., if dissolved in a solvent, the container must be compatible with that solvent).
-
For liquid waste, use a container with a secure screw-cap to prevent leakage[3].
-
Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including "this compound waste" and any solvents present[5].
-
-
Waste Collection:
-
Solid Waste: Place all contaminated solid materials into the designated hazardous waste container.
-
Liquid Waste: Carefully pour all solutions and rinsate containing this compound into the designated liquid hazardous waste container.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% capacity to allow for expansion[3].
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Empty Container Disposal:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste[3][5].
-
After triple-rinsing, the empty container can typically be disposed of as non-hazardous waste, though institutional policies may vary. Deface the original label before disposal.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials[3]. The use of secondary containment is highly recommended.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached your institution's accumulation time limit, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office[3][5].
-
Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.
-
Crucially, do not dispose of this compound down the drain. This is prohibited for hazardous pharmaceutical waste by EPA regulations[6][7].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. wiggin.com [wiggin.com]
- 7. EPA Proposes New Rules for Pharmaceutical Hazardous Waste Management and for Other Hazardous Waste Generators | Ballard Spahr LLP - JDSupra [jdsupra.com]
Essential Safety and Handling Guide for 15-Keto-Prostaglandin E2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 15-Keto-Prostaglandin E2 (15-Keto-PGE2). Due to conflicting safety data, a cautious approach is mandated, treating this compound as potentially hazardous. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data sheets for this compound present conflicting classifications. One source indicates no classification for hazards, while another classifies it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation[1][2]. Therefore, it is imperative to handle this compound as a hazardous substance and utilize comprehensive personal protective equipment (PPE). Prostaglandins, as a class of potent biologically active lipids, require stringent safety measures to prevent accidental exposure through inhalation, ingestion, or skin absorption[3].
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item and Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation[2][4]. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. The outer pair should be changed immediately upon contamination[2][3]. |
| Body Protection | Disposable coveralls or a dedicated lab coat. | Protects personal clothing and skin from contamination[3][4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is insufficient or during spill cleanup, a NIOSH-approved respirator is required[4]. | Prevents inhalation of harmful dust, mists, or vapors[2][4]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases from preparation to post-handling procedures.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling[2].
-
Decontaminate the work area. For spills, absorb with an inert, non-combustible material (e.g., sand, diatomite), collect in a sealed container for disposal, and decontaminate the spill area with alcohol[2].
-
Store the compound in a tightly sealed container in a locked, well-ventilated place[5].
-
Disposal Plan: Managing this compound Waste
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous pharmaceutical waste[6][7]. Under no circumstances should it be disposed of down the drain or in regular trash[6].
-
Waste Segregation and Collection :
-
Isolate all waste contaminated with this compound. This includes unused compounds, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves)[7].
-
Solid Waste : Place all contaminated solid materials into a designated, clearly labeled, and sealed hazardous waste container[3][7].
-
Liquid Waste : Collect unused solutions and contaminated solvents in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with incompatible waste streams[3][7].
-
Sharps : Any contaminated sharps must be placed in a designated, puncture-resistant sharps container[3].
-
-
Container Management :
-
Final Disposal :
-
Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department[6][7].
-
Complete all required hazardous waste manifests or tags[7]. Do not attempt to transport the waste outside the laboratory yourself[6].
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label before disposing of the container as non-hazardous waste[6][7].
-
Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
